molecular formula C7H6N2O3S2 B1408300 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide CAS No. 1019640-64-2

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B1408300
CAS No.: 1019640-64-2
M. Wt: 230.3 g/mol
InChI Key: BINFWUAQGXEVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C7H6N2O3S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINFWUAQGXEVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"spectral data (NMR, IR, Mass Spec) of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide"

[1][2]

Executive Summary & Structural Significance

Compound: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide Molecular Formula:

Molecular Weight:Core Application:12

The 5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide scaffold represents a "privileged structure" in drug discovery.[1][2] It combines the zinc-binding sulfonamide moiety (essential for CA inhibition) with a biostable thiophene-oxazole linker that extends into the enzyme's hydrophilic active site cleft.[1] This specific arrangement offers superior selectivity profiles compared to classical benzene-sulfonamides.[1]

Synthesis & Structural Elucidation Strategy

The spectral characterization of this molecule relies on confirming three distinct sub-structures: the thiophene core , the sulfonamide anchor , and the oxazole tail .[2]

Synthesis Pathway (Graphviz Visualization)

The synthesis typically proceeds via the chlorosulfonation of the 5-substituted thiophene or the construction of the oxazole ring on a pre-sulfonated thiophene precursor.[1][2]

SynthesisStart5-(1,3-Oxazol-5-yl)thiopheneInterSulfonyl ChlorideIntermediate(CAS 321309-40-4)Start->InterClSO3H, 0°C(Electrophilic Subst.)FinalTarget Sulfonamide(5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide)Inter->FinalNH4OH / Acetone(Ammonolysis)

Figure 1: Standard synthetic route converting the oxazolyl-thiophene precursor to the final sulfonamide via a sulfonyl chloride intermediate.[1][2]

Spectral Data Analysis

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

12
Ion Identitym/z (Calc)m/z (Exp)Description

231.26 231.3 Protonated molecular ion.[1][2] Base peak.[1][3]

253.25253.2Sodium adduct (common in unpurified samples).[1]
Fragment A151.2151.0Loss of

(Desulfonylation).[1]
Fragment B64.064.0

fragment (characteristic of sulfonamides).[1]

Fragmentation Logic: The primary fragmentation pathway involves the cleavage of the weak

212

MS_FragParent[M+H]+ m/z 231.3Frag1[M - SO2NH2]+ m/z ~151Parent->Frag1Loss of SulfonamideFrag2[SO2]+ m/z 64Parent->Frag2Sulfonyl cleavage

Figure 2: Primary mass spectrometry fragmentation pathways.[1][2]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

The IR spectrum is dominated by the vibrational modes of the sulfonamide and the heteroaromatic rings.[1][2]

Functional GroupFrequency (

)
IntensityAssignment
Sulfonamide

3350 - 3250 Medium, BroadN-H stretching (Asymmetric/Symmetric).[1][2][4]
Sulfonyl

1340 - 1320 StrongAsymmetric

stretch.[1][4]
Sulfonyl

1160 - 1150 StrongSymmetric

stretch.[1]
Oxazole

1620 - 1590 MediumRing stretching vibration.[1]
Thiophene

1500 - 1400 Weak/MediumAromatic ring skeletal vibrations.[1]

Diagnostic Check: The absence of a carbonyl band (

112
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

12

NMR (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Oxazole-H2 8.45 - 8.55 Singlet (s)1H-The most deshielded proton (between N and O).[1][2]
Sulfonamide 7.60 - 7.80 Broad Singlet (bs)2H-

protons (

exchangeable).[1][2]
Thiophene-H3 7.55 - 7.65 Doublet (d)1H3.8 - 4.0Adjacent to

, deshielded by EWG.[1][2]
Thiophene-H4 7.35 - 7.45 Doublet (d)1H3.8 - 4.0Adjacent to Oxazole ring.[1][2]
Oxazole-H4 7.70 - 7.80 Singlet (s)1H-Proton on the oxazole ring (if C5 attached).[1][2]

Note: If the oxazole is substituted at the 2-position (e.g., in derivatives like 5-(2-substituted-oxazol-5-yl)...), the singlet at ~8.5 ppm will disappear.[1][2]


NMR (100 MHz, DMSO-

)
  • Oxazole C2: ~150-152 ppm (C=N, deshielded).[1][2]

  • Thiophene C2 (ipso): ~145 ppm (Attached to

    
    ).[1]
    
  • Thiophene C5 (ipso): ~135 ppm (Attached to Oxazole).[1][3]

  • Oxazole C5: ~140 ppm.[1]

  • Aromatic CH: 120-135 ppm region.[1][3]

Case Study: Hydrophilic Derivative (Lead Candidate)

In drug development, the core scaffold is often derivatized.[1][2] A prominent example from recent literature (2022) is the 2-(morpholine-4-carbonyl) derivative.[1][2]

Compound: 5-(2-(morpholine-4-carbonyl)oxazol-5-yl)thiophene-2-sulfonamide.[1][2] Key Spectral Differences:

  • 
     NMR:  The singlet at 8.5 ppm (Oxazole H2) is absent .[1]
    
  • New Signals:

    • 3.50 - 3.70 ppm (Multiplet, 8H): Morpholine ring protons (

      
       and 
      
      
      ).[1][2]
  • IR: Appearance of a strong Amide Carbonyl band at ~1640

    
     .[1]
    

Experimental Protocol (General Procedure)

To reproduce these spectra for validation:

  • Sample Prep: Dissolve 5-10 mg of the solid sulfonamide in 0.6 mL of DMSO-

    
    . Ensure the sample is fully solubilized; sonicate if necessary.[1]
    
  • Instrument Settings:

    • NMR: 16 scans minimum for

      
      . Set relaxation delay (
      
      
      ) to >2.0s to ensure accurate integration of the sulfonamide protons.
    • MS: Direct infusion or LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).[1][2]

  • Validation: The

    
     peak must integrate to 2H. If it integrates to <2H, the sample may be wet (proton exchange) or impure.[1][2]
    

References

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1005–1011.[1][2] [2][4][5]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 2023, 24(7), 6668.[1][2] [2][3][4][6]

  • Product Catalog: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonyl chloride. Sigma-Aldrich / Merck.[1][2] (Precursor Data).

An In-Depth Technical Guide to the In Silico Modeling of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide Binding to Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed walkthrough for modeling the binding of the novel sulfonamide derivative, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide, to its putative biological target, human Carbonic Anhydrase II (hCA II). This document is intended for researchers, computational chemists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Rationale for Targeting Carbonic Anhydrase II

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a multitude of therapeutic agents, including antibacterial and diuretic drugs.[1][2][3] A primary and well-established target of aromatic sulfonamides is the zinc-containing metalloenzyme, Carbonic Anhydrase (CA).[4] Specifically, the hCA II isoform is a crucial therapeutic target for the management of glaucoma; its inhibition reduces the formation of aqueous humor, thereby lowering intraocular pressure.[4]

The subject of this guide, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide, possesses the key structural motifs for CA inhibition: an unsubstituted sulfonamide group capable of coordinating with the catalytic zinc ion in the active site. Furthermore, the thiophene and oxazole rings provide a rigid scaffold that can engage in favorable interactions with hydrophobic and polar residues within the enzyme's binding pocket. Recent studies on similar 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives have demonstrated potent inhibition of hCA II, making it a highly logical and promising target for our in silico investigation.[4]

This guide will delineate a complete computational workflow, from system preparation to advanced binding free energy calculations, providing not just the steps, but the scientific reasoning that underpins each methodological choice.

Part 1: System Preparation and Ligand Parameterization

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial structures and the accuracy of the force field parameters. This section details the meticulous process of preparing the protein and the ligand for simulation.

Sourcing and Preparing the Protein Structure

Our primary resource for macromolecular structures is the Protein Data Bank (PDB).[5] For this study, we will utilize the crystal structure of human Carbonic Anhydrase II. A suitable PDB entry is 2JFF , which provides a high-resolution structure of hCA II in complex with a sulfonamide inhibitor.[6]

Experimental Protocol: Protein Preparation

  • Download PDB Structure: Obtain the PDB file for 2JFF from the RCSB PDB website.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to ensure a clean starting point for our simulation.

  • Protonation and Charge Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are critical for accurate electrostatic calculations. Use a tool like H++ or the Protonate3D functionality within software like MOE to assign appropriate protonation states at a physiological pH of 7.4.[7]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This is typically done using a robust force field like AMBER or CHARMM.

Ligand Preparation and Parameterization

Accurate representation of the small molecule, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide, is paramount. Since standard biomolecular force fields do not contain parameters for this specific molecule, we must generate them.

Experimental Protocol: Ligand Parameterization

  • 2D Sketch and 3D Conversion: Draw the 2D structure of the ligand using a chemical sketcher like Marvin Sketch or ChemDraw and convert it to a 3D conformation.

  • Quantum Mechanical Optimization: Perform a geometry optimization and electrostatic potential (ESP) calculation using a quantum mechanics (QM) program such as Gaussian or ORCA. A common level of theory for this purpose is Hartree-Fock with the 6-31G* basis set (HF/6-31G*).

  • Charge Derivation: Use the antechamber module of the AmberTools suite to derive Restrained Electrostatic Potential (RESP) charges from the QM-calculated ESP. RESP charges are known to provide a more accurate representation of the molecular electrostatics compared to simpler charge models.

  • Force Field Parameter Assignment: Employ the General Amber Force Field (GAFF) to assign the remaining bonded and non-bonded parameters (bond lengths, angles, dihedrals, and van der Waals parameters) for the ligand.[8]

  • Final Ligand File Generation: Generate the final ligand topology and coordinate files, which are now ready for use in the subsequent docking and simulation steps.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking serves to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex.[1] This step is crucial for generating a plausible starting conformation for our molecular dynamics simulations.

Defining the Binding Site

The binding site for sulfonamides in hCA II is well-characterized. It is a conical cleft with a zinc ion at its base. The co-crystallized ligand in the PDB structure 2JFF can be used to define the coordinates of the binding pocket for our docking calculations.[6]

Docking with AutoDock Vina

AutoDock Vina is a widely used and effective open-source program for molecular docking.[9]

Experimental Protocol: Molecular Docking

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This step involves adding polar hydrogens and assigning Gasteiger charges.[9]

  • Define the Grid Box: Center a grid box on the active site, ensuring its dimensions are large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. For hCA II, a box size of 24 x 24 x 24 Å is generally sufficient.[9]

  • Run the Docking Simulation: Execute the docking calculation using the Vina command-line interface. The program will perform a stochastic search of the ligand's conformational space within the defined grid box.

  • Analyze the Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is typically the one that is most energetically favorable. A visual inspection of this pose is critical to ensure that it makes chemical sense (e.g., the sulfonamide group is coordinating with the zinc ion).

Data Presentation: Docking Results

MetricValue
Predicted Binding Affinity (kcal/mol)-8.5 to -10.0 (Expected Range)
RMSD from a known inhibitor (if applicable)< 2.0 Å

Note: The predicted binding affinity is an estimation and should be interpreted with caution. Its primary utility here is to rank-order potential binding poses.

Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[10][11] This provides deeper insights into the stability of the binding pose and the key interactions that maintain it.

System Solvation and Neutralization

Experimental Protocol: MD System Setup

  • Solvation: Place the protein-ligand complex from the best docking pose into a periodic box of water molecules (e.g., a cubic box with a 15 Å padding). The TIP3P water model is a commonly used and computationally efficient choice.[8]

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, mimicking physiological salt concentrations.

Simulation Protocol

We will employ a multi-stage simulation protocol using a simulation package like GROMACS or AMBER.[10]

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.

  • NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the system to reach the desired temperature without drastic changes in pressure.

  • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble). This ensures the system reaches the correct density. Position restraints on the protein and ligand are gradually released during this phase.

  • Production MD: Run the production simulation for a duration sufficient to observe stable binding and sample relevant conformational changes. A simulation of 100-200 nanoseconds is a good starting point for protein-ligand complexes.

Visualization: Molecular Dynamics Workflow

MD_Workflow cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Analysis PDB PDB Structure (2JFF) Clean Clean PDB->Clean Remove Water Ligand Ligand Structure Param Param Ligand->Param Parameterize (GAFF) Protonate Protonate Clean->Protonate Add Hydrogens Dock Dock Protonate->Dock Docking Solvate Solvate Dock->Solvate Add Water & Ions Param->Dock Minimize Minimize Solvate->Minimize Energy Minimization NVT NVT Minimize->NVT NVT Equilibration (Heating) NPT NPT NVT->NPT NPT Equilibration (Pressure) Production Production NPT->Production Production MD RMSD_RMSF RMSD_RMSF Production->RMSD_RMSF Structural Stability H_Bonds H_Bonds Production->H_Bonds Interaction Analysis Free_Energy Free_Energy Production->Free_Energy Binding Free Energy

Caption: A typical workflow for in silico modeling of protein-ligand binding.

Part 4: Analysis and Interpretation

The raw trajectory data from the MD simulation must be post-processed to extract meaningful biophysical insights.

Structural Stability Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the simulation and whether the ligand remains in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the protein.

Interaction Analysis
  • Hydrogen Bond Analysis: Quantify the formation and lifetime of hydrogen bonds between the ligand and protein residues. This can reveal key interactions responsible for binding affinity.

  • Contact Analysis: Identify persistent hydrophobic and van der Waals contacts.

Part 5: Advanced Topic - Binding Free Energy Calculations

While docking scores provide a rough estimate, more rigorous methods are needed to accurately predict binding affinity. Free energy calculations represent the pinnacle of computational binding analysis.[12][13]

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for estimating binding free energy.[14] They involve calculating the free energy of the complex, protein, and ligand from snapshots of the MD trajectory.

Conceptual Framework: MM/PBSA Calculation

MMPBSA_Concept G_bind ΔG_binding G_complex G_bind->G_complex = G_protein G_complex->G_protein - G_ligand G_protein->G_ligand -

Caption: The thermodynamic cycle for end-point free energy calculations.

Experimental Protocol: MM/PBSA Calculation

  • Extract Trajectory Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation free energy (using either the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation free energy (typically estimated from the solvent-accessible surface area).

  • Compute Binding Free Energy: Calculate the average binding free energy by subtracting the free energies of the isolated protein and ligand from the free energy of the complex.

Data Presentation: Free Energy Components

Energy ComponentAverage Value (kcal/mol)Contribution to Binding
ΔE_vdw-40 to -50Favorable
ΔE_elec-20 to -30Favorable
ΔG_polar+40 to +60Unfavorable
ΔG_nonpolar-5 to -10Favorable
ΔG_binding -5 to -15 Overall Affinity

Conclusion

This guide has outlined a rigorous and scientifically grounded workflow for the in silico modeling of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide binding to human Carbonic Anhydrase II. By following these detailed protocols, researchers can gain valuable insights into the molecular determinants of binding, which can inform the rational design of more potent and selective inhibitors. It is imperative to remember that computational modeling is a tool to generate and test hypotheses, and its predictions should ideally be validated through experimental studies.

References

  • Case, D.A., et al. (2014). AMBER 14. University of California, San Francisco. [Link]

  • MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved from [Link]

  • Krieger, E., & Vriend, G. (2014). YASARA View - molecular graphics for all devices - from smartphones to workstations. Bioinformatics, 30(20), 2981-2982. [Link]

  • Gallicchio, E., & Levy, R. M. (2011). Advances in all-atom free energy methods for drug design. Current Opinion in Structural Biology, 21(2), 161-166. [Link]

  • Dror, R. O., et al. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics, 41, 429-452. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Wang, L., et al. (2019). Accurate and reliable prediction of relative ligand binding affinity in prospective drug design: a multi-target assessment of FEP+. Journal of the American Chemical Society, 141(48), 19049-19059. [Link]

  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations for protein-ligand binding. Methods in Molecular Biology, 819, 445-466. [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

  • Deconstructed Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]

  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). World News of Natural Sciences. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. (n.d.). Academia.edu. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2016). PLoS ONE. [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2025). Royal Society Open Science. [Link]

  • In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. (2022). Scientific Reports. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2015). Romanian Journal of Biophysics. [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • 5-(1,3-OXAZOL-5-YL)THIOPHENE-2-SULFONYL CHLORIDE | CAS 321309-40-4. (n.d.). Molbase. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. [Link]

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). The Pharma Innovation Journal. [Link]

  • 4-(2-Methyl-1,3-oxazol-5-yl)thiophene-2-sulfonamide. (n.d.). PubChem. [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology. [Link]

  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024). Scientific Reports. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... (2018). ResearchGate. [Link]

Sources

Methodological & Application

"stopped-flow CO2 hydration assay for CA inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stopped-Flow CO


 Hydration Assay for Carbonic Anhydrase (CA) Inhibitors
Method:  The Khalifah "Changing pH Indicator" Method

Introduction & Principle

Carbonic Anhydrase (CA) is one of the fastest enzymes known, with turnover numbers (


) approaching 

s

. Standard UV-Vis spectrophotometry is too slow to capture the pre-steady-state or early steady-state kinetics of this reaction. Therefore, the Stopped-Flow technique is the gold standard for measuring CA activity and the efficacy of CA inhibitors (CAIs).

The Mechanism: The assay tracks the hydration of carbon dioxide:



As the reaction proceeds, protons (


) are released, acidifying the reaction medium. Because neither the substrate (

) nor the products (

,

) have distinct absorbance signals in the visible range, a pH indicator (Phenol Red) is used as a reporter.

The Signal: Phenol Red (


) transitions from Red  (basic/neutral) to Yellow  (acidic).[1] We monitor the decrease in absorbance at 557 nm  (the basic form's 

). The rate of absorbance decay is directly proportional to the rate of CO

hydration.

Experimental Design & Reagents

Critical Reagent Considerations
  • Buffer Selection: You cannot use a strong buffer (like 100 mM Tris) because it will "soak up" the protons produced by the reaction, masking the signal. You must use a weak buffer (10–20 mM) that maintains pH stability prior to mixing but allows the enzymatic reaction to drive a measurable pH change.

  • Ionic Strength: CA activity is sensitive to ionic strength. A background salt (e.g.,

    
     or 
    
    
    
    ) is added to maintain constant ionic strength (
    
    
    M).
  • Temperature: CO

    
     solubility is highly temperature-dependent. The standard assay temperature is 25°C .
    
Reagent Recipes
ReagentCompositionRole
Assay Buffer 20 mM HEPES, 20 mM

, pH 7.5
Maintains initial pH and ionic strength.
Indicator Stock 0.2 mM Phenol Red in Assay BufferpH reporter.
Enzyme Solution CA Isoform (e.g., hCA II) diluted in Assay BufferTarget enzyme. Final [E] typically 5–10 nM.
Substrate (S) CO

-saturated Milli-Q water
Source of CO

. [S]

mM at 25°C.
Inhibitor (I) Dissolved in DMSO (keep <1% final), diluted in BufferThe compound being tested.

Experimental Workflow (Diagram)

The stopped-flow instrument rapidly mixes two solutions (Syringe A and Syringe B) into a quartz observation cell.

CA_Assay_Workflow cluster_inputs Input Solutions SyrA Syringe A (Enzyme + Buffer + Indicator) Mixer High-Efficiency Mixer (Dead time < 2ms) SyrA->Mixer Flow A SyrB Syringe B (CO2 Saturated Water) SyrB->Mixer Flow B Cell Observation Cell (20 mM HEPES, pH 7.5) Mixer->Cell Combined Flow Detector Detector (Absorbance @ 557 nm) Cell->Detector Light Path DAQ Data Acquisition (Voltage vs. Time) Detector->DAQ Signal

Caption: Schematic of the Stopped-Flow CO2 Hydration Assay. Syringe A contains the biological system; Syringe B provides the substrate shock.

Detailed Protocols

Phase 1: System Validation (The Buffer Factor)

Why this matters: The instrument measures Volts or Absorbance Units (AU), but you need Molar/second (


). You must determine the Buffer Factor (

)
, which relates absorbance change to proton concentration change for your specific buffer/indicator mix.
  • Prepare Assay Buffer containing 0.2 mM Phenol Red.

  • Titrate the buffer to exactly pH 7.5 using a pH meter.

  • Add small, known aliquots of HCl (e.g., 1

    
    M final concentration steps) to the solution.
    
  • Measure the Absorbance at 557 nm after each addition.

  • Calculate Q: Plot Absorbance (

    
    ) vs. 
    
    
    
    (
    
    
    ). The slope is
    
    
    (
    
    
    ).
    • Typical value:

      
      .
      
Phase 2: Substrate Preparation (CO Saturation)
  • Fill a glass vessel with 100 mL Milli-Q water.

  • Place the vessel in a water bath maintained strictly at 25°C .

  • Bubble pure CO

    
     gas through the water using a fritted glass sparger for at least 30 minutes .
    
    • Note: At 25°C and 1 atm,

      
       mM.
      
  • Keep the CO

    
     bubbling slowly during the experiment to maintain saturation.
    
  • Syringe B Loading: Load this solution into Syringe B of the stopped-flow machine immediately before the run.

Phase 3: Kinetic Measurement (The Khalifah Method)

Instrument Settings:

  • Mode: Absorbance[1][2][3][4]

  • Wavelength: 557 nm[3]

  • Temperature: 25°C

  • Time Scale: 0.1 to 1.0 seconds (reaction is fast!)

Step-by-Step Run:

  • Uncatalyzed Reaction (Blank):

    • Syringe A: Buffer + Phenol Red (No Enzyme).

    • Syringe B: CO

      
       saturated water.[5]
      
    • Action: Shoot 5–10 replicates.

    • Result: A slow decay in absorbance (spontaneous hydration). Calculate Rate

      
      .
      
  • Catalyzed Reaction (Control):

    • Syringe A: Buffer + Phenol Red + Enzyme (e.g., 5 nM hCA II).

    • Syringe B: CO

      
       saturated water.[5]
      
    • Action: Shoot 5–10 replicates.

    • Result: Rapid decay. Calculate Rate

      
      .
      
  • Inhibition Assay:

    • Syringe A: Buffer + Phenol Red + Enzyme + Inhibitor (pre-incubated for 15 min).

    • Syringe B: CO

      
       saturated water.[5]
      
    • Action: Repeat for varying inhibitor concentrations (e.g.,

      
       M to 
      
      
      
      M).

Data Analysis & Calculations

Converting Raw Data to Rates

The raw trace is Absorbance vs. Time.

  • Fit the initial 5–10% of the curve to a linear regression to get the slope (

    
    ).
    
  • Convert to Molar rate (

    
    ) using the Buffer Factor (
    
    
    
    ):
    
    
Determining Enzyme Activity

The true enzymatic rate (


) is the observed rate minus the uncatalyzed rate:


Calculating (Inhibition Constant)[6]

Analysis_Logic Raw Raw Trace (Abs vs Time) Slope Initial Slope (dAbs/dt) Raw->Slope Rate Enzymatic Rate (v) (v_obs - v_uncat) Slope->Rate Apply Buffer Factor (Q) IC50 Dose Response Curve (Determine IC50) Rate->IC50 Plot % Activity vs log[I] KI Calculate Ki (Cheng-Prusoff) IC50->KI

Caption: Logic flow for converting raw stopped-flow traces into thermodynamic inhibition constants.

The Cheng-Prusoff Equation: For competitive inhibitors, convert the experimentally determined


 to the intrinsic 

:

[6]
  • 
    :  Concentration of CO
    
    
    
    in the reaction cell.
    • Note: Since Syringe A and B mix 1:1,

      
       mM.
      
  • 
    :  Michaelis constant for the specific CA isoform (e.g., for hCA II, 
    
    
    
    mM).

Critical Caveat (The "Tight-Binding" Limit): If you are testing a nanomolar inhibitor where


, the Cheng-Prusoff equation fails. In this regime, the 

is dominated by the enzyme concentration (

). You must use the Morrison Equation for accurate

determination in these cases.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Signal Change Buffer too strong.Reduce HEPES concentration to <20 mM. Ensure pH is 7.5.
Noisy Traces Air bubbles in drive syringes.Degas all buffers (except the CO

solution!). Flush lines thoroughly.
Rate Drift Temperature fluctuation.Ensure water bath circulation is active. CO

solubility changes ~3% per °C.
Inconsistent

CO

loss.
Keep CO

bubbling in the source vessel. Re-load Syringe B frequently.
Precipitation Inhibitor insolubility.Check DMSO tolerance. Do not exceed 1% DMSO in the final mix.

References

  • Khalifah, R. G. (1971).[7] The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573.[7] Link

  • Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032. Link

  • Alterio, V., et al. (2012). Crystal structure of the most catalytically effective carbonic anhydrase enzyme known, SazCA from the thermophilic bacterium Sulfurihydrogenibium azorense. Environmental Microbiology, 14, 2336–2346. (Describes high-activity assay conditions). Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

Sources

Application Note: Cell-Based Evaluation of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale[1][2]

The Molecule: Structure-Activity Relationship (SAR)

The compound 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide represents a specialized class of heterocyclic sulfonamides designed to inhibit Carbonic Anhydrases (CAs).

  • Pharmacophore: The thiophene-2-sulfonamide moiety acts as the Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion in the CA active site to block catalysis.

  • Selectivity Tail: The 1,3-oxazol-5-yl ring extends into the enzyme's hydrophobic or hydrophilic pockets (depending on orientation), a strategy used to differentiate between the ubiquitous cytosolic isoform (CA II) and the tumor-associated transmembrane isoforms (CA IX and CA XII).

The Therapeutic Target: pH Regulation in Hypoxia

While this scaffold shows high affinity for CA II (relevant for glaucoma), its evaluation in oncology requires specific cell-based assays targeting CA IX . In hypoxic tumor cells, CA IX is upregulated via the HIF-1α pathway. It catalyzes the hydration of extracellular CO₂ to HCO₃⁻ and H⁺.[1][2][3]

  • HCO₃⁻ is imported to buffer intracellular pH (pHi), preventing apoptosis.

  • H⁺ remains extracellular, acidifying the tumor microenvironment (pHe), which drives metastasis and drug resistance.

Efficacy Definition: For this molecule, "efficacy" in a cellular context is defined as the ability to disrupt this pH differential , leading to intracellular acidification and selective cytotoxicity under hypoxic conditions.

Mechanism of Action Diagram

CA_Pathway Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Exp CA IX Expression (Transmembrane) HIF1a->CA9_Exp Reaction Catalysis CA9_Exp->Reaction Enzyme CO2_H2O Extracellular CO2 + H2O CO2_H2O->Reaction H_Ext H+ Accumulation (Acidic pHe) Reaction->H_Ext Product 1 HCO3_Int HCO3- Import (Alkaline pHi) Reaction->HCO3_Int Product 2 Survival Cell Survival & Metastasis H_Ext->Survival Matrix Degradation HCO3_Int->Survival Buffers Cytosol Apoptosis Intracellular Acidification & Apoptosis Drug 5-(1,3-Oxazol-5-yl) thiophene-2-sulfonamide Drug->CA9_Exp Inhibits Drug->Apoptosis Result

Figure 1: The mechanism of CA IX-mediated survival in hypoxia and the intervention point of the sulfonamide inhibitor.

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (Normoxia vs. Hypoxia)

Objective: Determine the Selectivity Index (SI). A potent CA IX inhibitor should exhibit "synthetic lethality"—low toxicity in normoxia (where CA IX is absent/low) but high toxicity in hypoxia.

Materials:

  • Cell Lines: HT-29 (Colorectal) or MDA-MB-231 (Breast). Note: These lines constitutively express low CA IX but strongly upregulate it in hypoxia.

  • Hypoxia Chamber: Set to 1% O₂, 5% CO₂, 94% N₂.

  • Reagent: CellTiter-Glo® (ATP-based viability) or SRB Assay.

Workflow:

  • Seeding: Plate cells (3,000 cells/well) in two duplicate 96-well white-walled plates. Allow attachment for 24h in standard incubator.

  • Compound Preparation: Dissolve 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide in DMSO (10 mM stock). Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in culture media.

  • Induction:

    • Plate 1 (Normoxia): Treat with compound and return to standard incubator (21% O₂).

    • Plate 2 (Hypoxia): Treat with compound and immediately place in Hypoxia Chamber (1% O₂) for 72 hours.

  • Readout: Equilibrate plates to room temperature (30 min) and add CellTiter-Glo reagent. Read Luminescence.

Data Analysis: Calculate IC₅₀ for both conditions.

  • Hypoxia Cytotoxicity Ratio (HCR):

    
    
    
  • Interpretation: An HCR > 5.0 indicates significant CA IX-mediated efficacy. If HCR ≈ 1, the compound is likely acting via off-target mechanisms or general cytotoxicity.

Protocol B: Intracellular pH (pHi) Recovery Assay

Objective: Directly measure the compound's ability to block pH recovery after an acid load, confirming the mechanism of action.

Materials:

  • Probe: BCECF-AM (Ratiometric pH indicator).

  • Calibration: Nigericin (K+/H+ ionophore) + High K+ buffers (pH 6.5, 7.0, 7.5).

  • Buffer: HCO₃⁻-free buffer vs. CO₂/HCO₃⁻-buffered media.

Step-by-Step Methodology:

  • Loading: Incubate cells (monolayer on glass-bottom dish) with 1 µM BCECF-AM for 30 min at 37°C. Wash x3.

  • Acid Loading (The Challenge): Perfusion with NH₄Cl (20 mM) prepulse technique.

    • Phase 1: Perfusion with NH₄Cl causes rapid alkalinization.

    • Phase 2: Washout of NH₄Cl causes rapid intracellular acidification (pHi drops to ~6.5).

  • Recovery Phase (The Test): Switch to physiological buffer containing CO₂/HCO₃⁻ +/- Test Compound (10 µM) .

  • Imaging: Excitation at 490 nm (pH sensitive) and 440 nm (isosbestic point); Emission at 535 nm. Capture images every 10 seconds.

Quantification: Convert fluorescence ratios (F490/F440) to pH using the Nigericin calibration curve.

  • Metric: Calculate the slope of pH recovery (

    
    ).
    
  • Success Criteria: The sulfonamide should significantly reduce the recovery slope compared to vehicle control.

Protocol C: 3D Spheroid Acidification Assay

Objective: Test efficacy in a tissue-mimetic model where drug penetration and core hypoxia are physiological factors.

Workflow Diagram:

Spheroid_Assay Step1 Seed Cells in U-Bottom ULA Plates (1000 cells/well) Step2 Centrifuge & Incubate 72h (Form Spheroid >300µm) Step1->Step2 Step3 Add Test Compound (Day 4) Step2->Step3 Step4 Add pH-sensitive Probe (e.g., pHrodo Red) Step3->Step4 Branch Readout Type Step4->Branch Readout1 Live Imaging (Inverted Confocal) Branch->Readout1 Acute pH Readout2 Spheroid Growth (Diameter tracking) Branch->Readout2 Long-term Efficacy

Figure 2: Workflow for 3D Spheroid evaluation.

Protocol:

  • Generate spheroids using Ultra-Low Attachment (ULA) plates.

  • Wait 3-4 days for the formation of a hypoxic core (central necrosis).

  • Treat with 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide for 24h.

  • Incubate with pHrodo™ Red (fluorogenic in acidic pH).

  • Observation: CA IX active spheroids usually show a "halo" of acidity. Effective inhibition will decrease the intensity of this extracellular acidic halo and potentially reduce spheroid volume over 96h.

Data Presentation & Interpretation

Expected Results Summary

When validating this specific sulfonamide, organize your data as follows:

Assay TypeReadout MetricExpected Result (Active Compound)Biological Significance
Enzymatic (Cell-Free)

(nM)
< 10 nM (CA II/IX)Confirms binding affinity to Zinc center.
Normoxic Viability

(µM)
> 100 µM (Low Toxicity)Drug is not a general poison.
Hypoxic Viability

(µM)
< 10 µM (High Toxicity)Synthetic Lethality (Target Engagement).
pHi Recovery

Reduced by >50%Functional blockade of proton transport.
Troubleshooting & Critical Factors
  • The "Sulfonamide Lag": Sulfonamides are slow-binding inhibitors. In cell assays, pre-incubation (2-4 hours) is often required before measuring acute effects like pH changes.

  • Serum Binding: Thiophene-sulfonamides can bind albumin in FBS. If potency is lower than expected, try reducing FBS to 2% or using defined serum-free media during the drug exposure window.

  • Solubility: The oxazole tail can reduce solubility compared to simple sulfonamides. Ensure DMSO concentration is constant (0.1%) across all controls to prevent solvent artifacts.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[2][4] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Kalinin, S., et al. (2022).[5][6] 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005–1011.[6][7] Link

  • Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. Cancer Research, 69(1), 358-368. Link

  • BenchChem Technical Guide. (2025). The Core Mechanism of BCECF as a Ratiometric pH Indicator. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Thiophene Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiophene sulfonamide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common challenges and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in thiophene sulfonamide synthesis, providing quick and accessible answers to prevalent issues.

Q1: My reaction to form the thiophene sulfonamide is complete by TLC, but my final product is a sticky oil instead of the expected solid. What could be the issue?

A: This is a common issue often attributed to the presence of residual starting materials, over-alkylated byproducts, or the formation of the corresponding thiophene sulfonic acid due to hydrolysis of the intermediate sulfonyl chloride. The presence of these impurities can depress the melting point and inhibit crystallization. We recommend a thorough purification by column chromatography or preparative HPLC.

Q2: I'm seeing multiple spots on my TLC after the reaction of thiophene-2-sulfonyl chloride with my amine. What are the likely side products?

A: Besides your desired product and unreacted starting materials, common side products include the hydrolyzed thiophene-2-sulfonic acid, and potentially a bis-sulfonated amine if your amine has more than one reactive site. If you are performing an N-alkylation of a primary sulfonamide, you might also be observing some dialkylated product.

Q3: My mass spectrometry data shows a peak that corresponds to my desired product plus 18 atomic mass units. What is this impurity?

A: A mass increase of 18 amu is highly indicative of the hydrolysis of your thiophene sulfonyl chloride intermediate to the corresponding thiophene sulfonic acid (R-SO2-Cl + H2O -> R-SO3H + HCl). This is a very common impurity if the reaction is not performed under strictly anhydrous conditions, or if the workup involves prolonged exposure to water.[1][2]

Q4: During the chlorosulfonation of a substituted thiophene, I obtained a mixture of isomers. How can I control the regioselectivity?

A: The regioselectivity of chlorosulfonation on a substituted thiophene ring is highly dependent on the nature of the substituent and the reaction conditions. Electron-donating groups will direct the sulfonation to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position. The choice of solvent can also play a crucial role in the isomer distribution.[3] For example, the chlorosulfonation of thenoyltrifluoroacetone with neat chlorosulfuric acid gives a mixture of isomers, whereas using dichloromethane as a solvent yields a single isomer.[3]

II. Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose and resolve issues based on common observations during your synthesis.

Issue 1: Low Yield of the Desired Thiophene Sulfonamide
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of reagents.Monitor the reaction progress by TLC or HPLC. Consider increasing the reaction time or temperature. Ensure the stoichiometry of your reagents is correct.
Hydrolysis of Thiophene Sulfonyl Chloride Thiophene sulfonyl chlorides are reactive and susceptible to hydrolysis, especially in the presence of moisture during the reaction or workup.[1][2]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the duration of aqueous workup and perform it at low temperatures.
Degradation of the Thiophene Ring While generally stable, the thiophene ring can be susceptible to opening under strongly basic conditions, particularly if activated by electron-withdrawing groups.[4][5]If using a strong base, consider a milder alternative or perform the reaction at a lower temperature.
Formation of Diaryl Sulfone Byproduct During chlorosulfonation, if an insufficient excess of chlorosulfonic acid is used, the initially formed sulfonyl chloride can react with another molecule of the starting thiophene to form a diaryl sulfone.Use a sufficient excess of the chlorosulfonating agent. The order of addition can also be critical; adding the thiophene to the chlorosulfonic acid is often preferred.[6]
Issue 2: Presence of Multiple Impurities in the Crude Product
Observed Impurity (by analytical technique) Potential Identity Formation Mechanism Mitigation and Removal
Spot at baseline on TLC (polar) Thiophene sulfonic acidHydrolysis of the thiophene sulfonyl chloride intermediate.[1][2]Use anhydrous conditions. Can be removed by an aqueous wash with a mild base, though this may risk hydrolysis of any remaining sulfonyl chloride. Column chromatography can also separate the acidic impurity.
Faster eluting spot on TLC (less polar) Unreacted starting materials (thiophene derivative or amine)Incomplete reaction or incorrect stoichiometry.Increase reaction time/temperature or adjust stoichiometry. Can be removed by column chromatography or recrystallization.
Spot with slightly different Rf to the product Isomeric thiophene sulfonamidesNon-regioselective sulfonation of the thiophene ring.[3]Optimize reaction conditions (solvent, temperature) to favor the desired isomer. Separation of isomers can be challenging but may be possible with careful column chromatography or preparative HPLC.
Higher molecular weight peak in MS Over-alkylated sulfonamide (R-SO2-NR'R'')Reaction of the initially formed secondary sulfonamide with another equivalent of the alkylating agent.[7][8]Use a milder base or a stoichiometric amount of the alkylating agent. Can be separated by column chromatography.

III. In-Depth Look at Common Impurities

A deeper understanding of how and why specific impurities form is crucial for developing robust synthetic protocols.

Thiophene Sulfonic Acids: The Hydrolysis Product

The formation of thiophene sulfonic acid is arguably the most common impurity. The thiophene sulfonyl chloride intermediate is a reactive electrophile that readily reacts with nucleophiles, including water.

Mechanism of Formation:

The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonic acid.

Identification:

  • TLC: Appears as a very polar spot that often streaks and remains at the baseline.

  • MS: A peak corresponding to the molecular weight of the sulfonyl chloride + 18 (or the sulfonamide + 17).

  • NMR: The sulfonic acid proton is typically a broad singlet at a high chemical shift (>10 ppm).

Prevention and Removal:

  • Prevention: The key is to maintain strictly anhydrous conditions. Use freshly distilled solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere.

  • Removal: A basic aqueous wash can remove the acidic impurity, but this should be done quickly and at low temperatures to avoid hydrolyzing more of the desired product. Column chromatography is often the most effective method for removal.

Over-Alkylated Sulfonamides

When preparing N-alkylated thiophene sulfonamides from a primary sulfonamide, dialkylation can be a significant side reaction.

Mechanism of Formation:

After the initial N-alkylation, the resulting secondary sulfonamide still has a proton on the nitrogen. In the presence of a strong base, this proton can be removed, and the resulting anion can react with another molecule of the alkylating agent.

Identification:

  • TLC: Will appear as a less polar spot compared to the mono-alkylated product.

  • MS: A peak corresponding to the molecular weight of the mono-alkylated product plus the mass of the alkyl group minus one proton.

  • NMR: The N-H proton signal will be absent, and signals corresponding to the second alkyl group will be present.

Prevention and Removal:

  • Prevention: Use a milder base that is less likely to deprotonate the secondary sulfonamide. Using a stoichiometric amount of the alkylating agent can also help.

  • Removal: These byproducts are typically less polar than the desired product and can be separated by column chromatography.

Positional Isomers

The substitution pattern on the thiophene ring dictates the regioselectivity of the sulfonation reaction. Incorrect reaction conditions can lead to a mixture of positional isomers of the thiophene sulfonamide.

Mechanism of Formation:

Electrophilic aromatic substitution on the thiophene ring can occur at different positions depending on the directing effects of existing substituents and the reaction conditions (e.g., solvent, temperature, and catalyst).[3]

Identification:

  • TLC: May appear as two or more spots with very similar Rf values, or as a single elongated spot.

  • NMR: A complex aromatic region in the 1H NMR spectrum, with coupling patterns that do not correspond to a single isomer.

  • HPLC: Two or more closely eluting peaks.

Prevention and Removal:

  • Prevention: A thorough literature search for the specific thiophene derivative being used is recommended to find optimized conditions for regioselective sulfonation.

  • Removal: Separation of positional isomers can be very challenging. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be effective. Recrystallization can sometimes selectively crystallize one isomer.

IV. Analytical and Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate: Use silica gel 60 F254 plates.

  • Eluent: A mixture of hexane and ethyl acetate is a good starting point. Adjust the polarity to achieve an Rf of 0.3-0.5 for your expected product.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot the plate alongside your starting materials.

  • Development: Develop the plate in a chamber saturated with the eluent vapor.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or iodine can also be used.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is common.

  • Detection: UV detection at a wavelength where your compound has a strong absorbance (e.g., 254 nm or 300 nm).[4]

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Eluent: Use the same solvent system that gave good separation on TLC, but with a slightly lower polarity.

  • Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze by TLC to identify the pure product.

V. Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the general synthetic route for a thiophene sulfonamide and highlights the points where common impurities can arise.

Thiophene_Sulfonamide_Synthesis Thiophene Thiophene Derivative Chlorosulfonation Chlorosulfonation (e.g., ClSO3H) Thiophene->Chlorosulfonation SulfonylChloride Thiophene Sulfonyl Chloride Chlorosulfonation->SulfonylChloride Isomers Positional Isomers Chlorosulfonation->Isomers Side Reaction Coupling Sulfonamide Formation SulfonylChloride->Coupling SulfonicAcid Thiophene Sulfonic Acid SulfonylChloride->SulfonicAcid Hydrolysis Amine Amine (R-NH2) Amine->Coupling Sulfonamide Thiophene Sulfonamide Coupling->Sulfonamide UnreactedAmine Unreacted Amine Coupling->UnreactedAmine Incomplete Reaction OverAlkylation Over-alkylated Product Coupling->OverAlkylation Side Reaction (if applicable)

Caption: General workflow for thiophene sulfonamide synthesis and common impurity formation points.

VI. Conclusion

The synthesis of thiophene sulfonamides, while a common procedure, is not without its challenges. A systematic approach to identifying and mitigating the formation of impurities is essential for achieving high yields and purity. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot their experiments and develop robust and reproducible synthetic methods. This guide provides a framework for this process, empowering you to overcome common hurdles and achieve your research goals.

VII. References

  • N-alkylation of Sufonamides Using Anion Exchange Resin. (n.d.). Retrieved from [Link]

  • Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1347-1351.

  • Zahra, J. A., et al. (2021). Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids. Monatshefte für Chemie-Chemical Monthly, 152(7), 853-862.

  • Zahra, J. A., et al. (2021). Thiophene Ring-Opening Reactions V. Expedient Synthesis of 1,3,4- Thiadiazoline Sulfanyl[4][7]thiazin-4-one Hybrids†. Jordan Journal of Chemistry, 16(2).

  • Processes for the preparation of 2-thiophenecarbonyl chloride. (2018). Google Patents. Retrieved from

  • Abdullah, A. H., et al. (2021). Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids. INIS-IAEA.

  • Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.

  • Cremlin, R. J., et al. (1985). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of Chemical Sciences, 41(5), 323-329.

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of organic chemistry, 81(18), 8035–8042.

  • Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonated polythiophenes comprising fused ring repeat units. (2009). Google Patents. Retrieved from

  • Which, of two amino group in sulfanilamide, will be most reactive for alkylation? (2015). ResearchGate. Retrieved from [Link]

  • Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. (n.d.). Retrieved from [Link]

  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (2003). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... (n.d.). ResearchGate. Retrieved from [Link]

  • The Hinsberg Test: Reaction with benzenesulfonyl chloride. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Hydrolysis of the Oxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. The oxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its presence in numerous bioactive molecules.[1][2] However, its aromaticity does not equate to complete inertness. Understanding the stability of the oxazole ring, particularly its susceptibility to hydrolysis under acidic and basic conditions, is critical for successful synthesis, workup, formulation, and biological testing.

This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you anticipate and manage the challenges associated with oxazole ring hydrolysis.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What are the primary conditions that lead to the hydrolytic cleavage of the oxazole ring?

The oxazole ring is generally stable at neutral pH but can be susceptible to cleavage under both strongly acidic and strongly basic conditions.[3][4] High temperatures can accelerate this degradation.[4] The lability of the ring is a critical consideration during reaction workups, purification, and in the formulation of oxazole-containing drug candidates. While more resistant to acids than furans, oxazoles can exhibit instability similar to furans under certain conditions.[5][6]

Q2: How do substituents on the oxazole ring influence its stability towards hydrolysis?

Substituents play a crucial role in modulating the electronic properties and, consequently, the stability of the oxazole ring.

  • Electron-Withdrawing Groups (EWGs): EWGs, particularly at the C2 position, can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack by water, especially under neutral or basic conditions. Conversely, EWGs can deactivate the ring toward initial protonation in acidic media. Studies on oxazolidines (the saturated analog) have shown that EWGs on a 2-phenyl substituent accelerate hydrolysis.[7]

  • Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, making it more basic and thus more readily protonated under acidic conditions, which can facilitate hydrolysis.[4] However, they generally decrease the electrophilicity of the ring carbons, potentially slowing direct nucleophilic attack.

The table below summarizes the expected impact of substituents on hydrolytic stability.

Substituent PositionElectronic NatureExpected Impact on Acidic HydrolysisExpected Impact on Basic HydrolysisRationale
C2Electron-WithdrawingMay decrease rate by hindering N-protonationMay increase rate by activating C2 to attackC2 is the most electron-deficient position.[8]
C2Electron-DonatingMay increase rate by facilitating N-protonationMay decrease rate by deactivating C2 to attackIncreased basicity of ring nitrogen.[8]
C4 / C5Electron-WithdrawingGenerally increases stabilityMay increase susceptibility to nucleophilic attackRing is less easily protonated.
C4 / C5Electron-DonatingMay decrease stabilityGenerally decreases susceptibility to attackRing is more easily protonated.[4]

Troubleshooting Guide: Acid-Catalyzed Hydrolysis

Problem: My oxazole-containing compound is degrading during acidic workup (e.g., HCl wash, silica gel chromatography). I observe new, more polar spots on my TLC plate.

This is a classic sign of acid-catalyzed hydrolysis. The oxazole ring is likely opening to form an α-acylamino ketone or a related degradation product.[4]

Under acidic conditions, the weakly basic nitrogen atom of the oxazole ring gets protonated.[8][9] This protonation breaks the aromaticity and significantly increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by water. A subsequent cascade of bond cleavages leads to the ring-opened product. The kinetics can be complex; for some benzoxazoles, the reaction shows acid catalysis at low acidity but can be retarded at higher acidities due to a change in the rate-determining step.[10]

AcidHydrolysis Oxazole Oxazole Ring ProtonatedOxazole Protonated Oxazolium Ion Oxazole->ProtonatedOxazole + H⁺ ProtonatedOxazole->Oxazole - H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedOxazole->Tetrahedral + H₂O (Nucleophilic Attack at C2) RingOpened α-Acylamino Ketone (Product) Tetrahedral->RingOpened Ring Opening & Tautomerization BaseHydrolysis Oxazole Oxazole Ring (with C2-H) LithioOxazole 2-Lithio-Oxazole (Unstable) Oxazole->LithioOxazole + Strong Base (e.g., n-BuLi) - H⁺ Isonitrile Ring-Opened Isonitrile LithioOxazole->Isonitrile Ring-Opening (Fragmentation) TroubleshootingWorkflow start Observation: Unexpected byproduct or low yield check_conditions Analyze Reaction/Workup Conditions: pH, Temp, Reagents start->check_conditions acid_path Acidic Conditions Detected (pH < 6, Silica Gel) check_conditions->acid_path Acidic? base_path Strongly Basic Conditions Detected (n-BuLi, LDA, OH⁻, pH > 9) check_conditions->base_path Basic? other_path Other Issue (Oxidation, Photolysis, etc.) check_conditions->other_path Neither? solution_acid Implement Acidic Hydrolysis Solutions: - Use mild base for quench - Buffer chromatography - Lower temperature acid_path->solution_acid solution_base Implement Basic Ring-Opening Solutions: - Protect C2 position - Use milder base - Maintain -78°C base_path->solution_base solution_other Investigate Other Degradation Pathways other_path->solution_other end Problem Resolved solution_acid->end solution_base->end solution_other->end

Sources

"photodegradation of oxazole-containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized "Oxazole Stability Technical Support Center." It is designed to assist researchers encountering stability issues with oxazole-containing small molecules (drugs, natural products, or fluorescent probes).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Photodegradation & Oxidation of Oxazole-Containing Compounds[1]

📋 Module 1: Diagnostic Triage

Is your compound degrading due to the "Oxazole Anomaly"? Check these symptoms first.

Q: My compound is stable in solid state but degrades rapidly in solution under ambient light. The LC-MS shows a peak at [M+32].[1] What is happening? A: You are likely observing Singlet Oxygen (


) Cycloaddition .[1]
Oxazoles are electron-rich heterocycles that act as dienes.[1][2] In the presence of light and dissolved oxygen, they undergo a [4+2] cycloaddition with singlet oxygen.[1]
  • The tell-tale sign: A mass shift of +32 Da (addition of

    
    ) corresponds to the formation of a 2,5-endoperoxide intermediate, which rapidly rearranges into a triamide or imino-anhydride.[1]
    

Q: I see degradation in methanol but not in acetonitrile. Why? A: This suggests a Solvent-Participating Photo-oxidation .[1] While the initial photo-oxidation (singlet oxygen attack) occurs in both, nucleophilic solvents like methanol can trap the reactive intermediates (such as the imino-anhydride), leading to complex solvent-adduct mixtures (e.g., methoxy-hydroperoxides) rather than the clean rearrangement products seen in inert solvents.[1]

Q: My UV spectrum shows a loss of the characteristic oxazole absorption band, but no new distinct chromophore appears. A: This indicates Saturation of the Heterocycle .[1] The oxazole ring is aromatic.[2][3][4] When it reacts with singlet oxygen to form the endoperoxide or rearranges to a triamide (ring-opened), the aromatic conjugation is broken.[1] This results in a "bleaching" effect where the primary UV absorbance (


) decreases (hypochromic shift) or disappears.[1]

🧬 Module 2: Mechanistic Deep Dive

Understanding the "Wasserman Pathway" to predict degradation products.[1]

The photodegradation of oxazoles is rarely a simple radical fragmentation; it is almost exclusively driven by Singlet Oxygen (


) .[1] This is known as the Wasserman Reaction .
The Pathway[1][3][4][5]
  • Sensitization: The oxazole itself (or an impurity) absorbs light, generating

    
     via energy transfer to ground-state oxygen.[1]
    
  • [4+2] Cycloaddition:

    
     attacks the oxazole at C2 and C5.
    
  • Endoperoxide Formation: An unstable 2,5-endoperoxide is formed.

  • Rearrangement: This intermediate is thermally unstable and rearranges into a triamide (via an imino-anhydride) or cleaves into a nitrile and an anhydride.

Visualization: The Oxazole Photo-Oxidation Cascade[1]

OxazoleDegradation Figure 1: The Wasserman Pathway of Oxazole Photo-oxidation Oxazole Oxazole (Parent) Endoperoxide 2,5-Endoperoxide (Unstable Intermediate) Oxazole->Endoperoxide [4+2] Cycloaddition (+hv, O2) SingletO2 Singlet Oxygen (1O2) SingletO2->Endoperoxide IminoAnhydride Imino-Anhydride Endoperoxide->IminoAnhydride Ring Opening Triamide Triamide (Final Product) IminoAnhydride->Triamide Acyl Migration (Major Path) Nitrile Nitrile + Anhydride (Fragmentation) IminoAnhydride->Nitrile Cleavage (Minor Path)

Caption: The primary degradation route involves singlet oxygen addition followed by ring opening to triamides (Major) or fragmentation (Minor).[1]

🛠 Module 3: Troubleshooting & Analytical Guide

How to confirm and fix the issue in the lab.

Analytical Fingerprints

Use this table to identify degradants in your raw data.

TechniqueObservationInterpretation
LC-MS (ESI+) [M+32]+ Diagnostic. Addition of

. Indicates endoperoxide or stable triamide product.
LC-MS (ESI+) [M+16]+ Secondary. Reduction of the hydroperoxide or N-oxide formation (less common in oxazoles than pyridines).[1]
1H NMR Loss of aromatic signals (

7.0-8.5 ppm)
Loss of oxazole ring aromaticity.[1]
1H NMR New signals at

9.0-10.0 ppm
Formation of formyl groups (if C2 was unsubstituted) or aldehydes from fragmentation.[1]
IR Spectroscopy New band at ~1680-1720

Appearance of amide/imide carbonyls from the ring-opened triamide.[1]
Experimental Validation Protocol

Don't guess—prove it.

To confirm your compound is sensitive to singlet oxygen (


), run this controlled experiment:
  • Preparation: Prepare three vials of your compound (10 µM in Acetonitrile).

    • Vial A: Control (Wrapped in foil).[1]

    • Vial B: Light + Oxygen (Open to air, exposed to white light).[1]

    • Vial C: Light + Quencher (Add 10 mM Sodium Azide or DABCO ).

  • Exposure: Expose B and C to a light source (e.g., Atlas Suntest or simple LED array) for 4 hours.

  • Analysis: Run HPLC.

    • Result: If Vial B degrades but Vial C (with Azide) is protected (similar to Vial A), the mechanism is Singlet Oxygen mediated .[1]

    • Result: If B and C degrade equally, the mechanism is likely Type I (Radical) or Direct Photolysis .[1]

🛡 Module 4: Stabilization Strategies

Formulation and synthesis fixes.

Chemical Modification (Synthesis Phase)

If you are in the lead optimization phase, consider these structural changes:

  • Electron Withdrawal: Oxazoles with electron-withdrawing groups (EWG) at C2 or C5 (e.g.,

    
    , esters) are less reactive  toward singlet oxygen because they lower the HOMO energy of the diene system.[1]
    
  • Steric Bulk: Bulky groups at C2/C4 can hinder the approach of oxygen, though this is less effective than electronic deactivation.

  • Scaffold Hopping: If photo-stability is critical, consider switching to Isoxazole (N-O bond) or Thiazole (S instead of O).[1] Thiazoles are generally more robust against photo-oxidation than oxazoles.[1]

Formulation & Storage (Development Phase)

If the molecule is fixed, use these mitigation strategies:

StrategyImplementationMechanism
Amber Glass Store all solutions in amber or foil-wrapped vials.[1]Blocks UV/Vis light required for sensitization.
Deoxygenation Sparge buffers with Argon/Nitrogen before use.Removes dissolved

, the feedstock for the reaction.[1]
Excipients Add antioxidants: Ascorbic Acid or BHT .Scavenges radicals (if Type I mechanism).[1]
Quenchers Add Histidine or Methionine (for biologics/peptides).[1]Sacrificial quenchers that react with

before the drug does.

📉 Module 5: Standardized Testing (ICH Q1B)

Regulatory compliance for oxazole drugs.[1]

When filing for stability (IND/NDA), you must follow ICH Q1B .[1] For oxazoles, specific attention is needed due to their high sensitivity.

Decision Tree for Photostability Testing

ICHQ1B Figure 2: ICH Q1B Decision Flow for Photolabile Compounds Start Start Photostability Test (ICH Q1B) ForcedDeg Forced Degradation (Exposed Drug Substance) Start->ForcedDeg Check1 >20% Degradation? ForcedDeg->Check1 Formulation Test Drug Product (Immediate Pack) Check1->Formulation Yes Stable Photostable (No special label needed) Check1->Stable No Check2 Acceptable Change? Formulation->Check2 Marketing Test Marketing Pack (Secondary Packaging) Check2->Marketing No Check2->Stable Yes Label Label: 'Protect from Light' Marketing->Label

Caption: Decision matrix for determining packaging requirements based on degradation severity.

Protocol Specifics for Oxazoles[6]
  • Light Source: Option 2 (Cool White Fluorescent + Near UV) is recommended to capture the full absorption profile.[1]

  • Exposure: Minimum 1.2 million lux hours.

  • Critical Control: You MUST run a "Dark Control" (wrapped sample) side-by-side.[1] Oxazoles can be hydrolytically unstable; the dark control differentiates light degradation from hydrolysis.

📚 References

  • Wasserman, H. H., et al. "Reaction of oxazoles with singlet oxygen.[5][6] Mechanism of the rearrangement of triamides." Journal of the American Chemical Society, 1989.

  • European Medicines Agency (EMA). "ICH Q1B: Photostability testing of new active substances and medicinal products."[7] Scientific Guideline, 1998.[7][8]

  • Trieselmann, T., et al. "Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles."[6] The Journal of Organic Chemistry, 2019. [1]

  • Altarawneh, M., et al. "Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen."[1] Scientific Reports, 2020.[4] [1][4]

  • Moore, D. E. "Drug photodegradation and photosensitization." Journal of Pharmaceutical and Biomedical Analysis, 2002. (Contextual grounding for analytical methods).

Sources

Technical Support: Solubilization Strategies for 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[2][4]

The Core Challenge: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide (hereafter OT-2S ) presents a classic "brick dust" solubility profile common to fragment-based drug discovery.[1][2] Its poor aqueous solubility is driven by high crystal lattice energy (planar aromatic stacking between thiophene and oxazole rings) and a lack of ionizable groups at physiological pH.[2]

Why it precipitates in your buffer: The sulfonamide moiety (


) acts as a weak acid with a pKa typically in the range of 9.5 – 10.2  for this scaffold.
  • At pH 7.4 (PBS): The compound is >99% neutral (uncharged). Without a charge to interact with water, the hydrophobic effect drives the molecules to aggregate and precipitate.

  • At pH > 10: The sulfonamide deprotonates (

    
    ), significantly increasing solubility, but this pH is often incompatible with biological assays.[1][2][3]
    
Physicochemical Data Table (Representative)
PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~230.26 g/mol Low MW suggests good permeability but high crystallization potential.[1][2]
cLogP ~1.5 – 2.0Moderately lipophilic; prefers DMSO/Octanol over water.[1][2]
pKa (Acidic) ~9.8 (Sulfonamide NH)Critical: Remains unionized at physiological pH (7.4).[1][2]
pKa (Basic) ~1.0 (Oxazole N)Protonation only occurs in strong acid; irrelevant for bio-assays.[1][2]
H-Bond Donors 1 (Sulfonamide NH2)Limited interaction with water solvent shell.[1][2]

Troubleshooting Workflow: The "Why" and "How"

Issue 1: "My compound precipitates immediately upon adding DMSO stock to PBS."

Diagnosis: You have hit the Kinetic Solubility Cliff . When a high-concentration DMSO stock (e.g., 10 mM) is rapidly introduced to an aqueous buffer, the local concentration exceeds the thermodynamic solubility limit before the DMSO can diffuse.[3] This creates a supersaturated state that rapidly nucleates into solid precipitate.[1][2]

Solution: The "Step-Down" Dilution Protocol Do not pipette 10 mM stock directly into 10 mL of buffer.[1] Use an intermediate dilution step to lower the free energy barrier.

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into pure DMSO or 50% PEG400/Water (if assay tolerates) to create a 1 mM working solution.

  • Final Dilution: Add the 1 mM working solution dropwise to the vortexing assay buffer.

    • Target: Final DMSO concentration < 1% (v/v).[1][2]

Issue 2: "The compound is soluble initially but crashes out after 2 hours."

Diagnosis: Metastable Supersaturation.[1][2][4] The compound was temporarily solubilized by the kinetic energy of mixing and the cosolvent (DMSO), but the system is slowly returning to its thermodynamic equilibrium (solid state).

Solution: Cosolvent Optimization Pure aqueous buffers are insufficient for OT-2S.[1][2] You must reduce the polarity of the bulk solvent.

  • Add Surfactant: 0.01% Tween-80 or Triton X-100 prevents micro-crystal growth.[1][2]

  • Add Cosolvent: Include 5-10% Glycerol or PEG400 in the assay buffer.[1]

Visualizing the Solubility Mechanism

The following diagram illustrates the decision process for solubilization based on your assay's pH constraints.

SolubilityLogic Start Start: OT-2S Solid Powder DMSO_Stock 1. Prepare Stock (10-50 mM in Anhydrous DMSO) Start->DMSO_Stock Check_Assay 2. Define Assay Constraints DMSO_Stock->Check_Assay High_pH Is pH > 9.5 allowed? (e.g., Crystallography) Check_Assay->High_pH Yes Physio_pH Must be pH 7.4? (Cell/Enzyme Assays) Check_Assay->Physio_pH No Sol_Basic Soluble via Ionization (Sulfonamide Deprotonation) High_pH->Sol_Basic Sol_Neutral Requires Cosolvents (Compound is Neutral) Physio_pH->Sol_Neutral Strategy_A Protocol A: Direct Dilution into NaOH/Glycine Buffer Sol_Basic->Strategy_A Strategy_B Protocol B: Use 0.01% Tween-20 + 1% DMSO Final Sol_Neutral->Strategy_B Precip Use Cyclodextrin (HP-β-CD) or Reduce Conc. < 10 µM Strategy_B->Precip Still Precipitating?

Figure 1: Decision tree for solubilizing OT-2S based on assay pH constraints. Note the divergence between ionization-driven solubility (high pH) and cosolvent-dependence (neutral pH).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use acid (HCl) to dissolve OT-2S? A: No. While the oxazole ring has a nitrogen atom, it is extremely weakly basic (pKa ~1.0).[1][2] You would need a pH < 1 to protonate it.[1][2] At pH 2-6, the compound remains neutral and highly insoluble.[1][2] Furthermore, strong acid may hydrolyze the sulfonamide bond over time.[3]

Q2: My DMSO stock froze. Is it safe to heat it? A: Yes. OT-2S is thermally stable.[1][2]

  • Protocol: Thaw the DMSO stock at 37°C in a water bath. Vortex vigorously.

  • Warning: Ensure the DMSO is anhydrous. If the DMSO has absorbed water from the air (hygroscopic), the compound may have nucleated micro-crystals that are invisible to the naked eye but will seed precipitation in your assay. Always use fresh, anhydrous DMSO.

Q3: What is the maximum solubility in PBS? A: Without cosolvents, the thermodynamic solubility in PBS (pH 7.4) is likely < 50 µM .[1][2]

  • With 1% DMSO: ~100 µM (Kinetic limit)[2][3]

  • With 5% PEG400: ~200-500 µM[1][2]

Q4: Does this compound bind to BSA/Serum? A: Yes. Like many lipophilic sulfonamides, OT-2S will bind to albumin.[1][2]

  • Implication: If your assay contains FBS or BSA, the apparent solubility will increase (no precipitation), but the free drug concentration available to inhibit your target will decrease.[3] You must correct for plasma protein binding (PPB).[2]

References

  • Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Context: Establishes the structural class of heterocyclic sulfonamides and their pKa properties.
  • Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

    • Context: Foundational text on the "brick dust" solubility issues of planar arom
  • Di, L., & Kerns, E. H. (2006).[2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

    • Context: Source of the "Step-Down" dilution protocol and DMSO precipit
  • PubChem Compound Summary. Thiophene-2-sulfonamide derivatives. National Center for Biotechnology Information.[1][2] Link[2][3]

    • Context: Verification of the core sulfonamide pKa (~9.8) and lipophilicity data.[1][2]

Sources

Technical Support Center: Navigating Off-Target Effects of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the frontier of carbonic anhydrase (CA) inhibition. This guide is designed to provide practical, in-depth solutions to the common and complex challenges associated with inhibitor selectivity and off-target effects. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.

The Core Challenge: Isoform Selectivity

The primary hurdle in developing targeted carbonic anhydrase inhibitors is the high degree of structural homology across the 15 human isoforms.[1] The active site, containing a catalytic zinc ion, is highly conserved, making it difficult to design compounds that selectively inhibit a target isoform (e.g., tumor-associated CA IX) without affecting ubiquitous, off-target isoforms like CA I and CA II.[1][2][3] Inhibition of these off-target isoforms can lead to a range of side effects, from tingling sensations and fatigue to metabolic acidosis, complicating clinical translation.[4][5][6]

This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects.

Part 1: Troubleshooting Early-Stage Screening & Selectivity

This section addresses common issues encountered during the initial characterization of a novel inhibitor's potency and selectivity profile.

Question 1: My novel inhibitor shows potent activity against my target CA isoform but has poor selectivity against other isoforms (e.g., CA I, CA II). What's happening and how can I fix it?

Expert Analysis: This is a frequent and expected challenge. It often indicates that your inhibitor's primary interactions are with the highly conserved residues deep within the active site, near the zinc ion. To achieve selectivity, the inhibitor must also engage with non-conserved amino acid residues at the rim of the active site cavity, which differ between isoforms.[1] For example, the residue at position 131 is a valine in CA IX but a phenylalanine in CA II, creating a "selective pocket" that can be exploited.

Troubleshooting Workflow:

  • Prioritize the Gold Standard Assay: Different assays can yield conflicting results. The stopped-flow CO2 hydration assay is considered the gold standard as it measures the physiologically relevant enzymatic reaction.[7] In contrast, the esterase assay (using p-nitrophenyl acetate) can be misleading as it doesn't always correlate with CO2 hydration activity and is primarily suitable for α-CAs.[8] Rely on stopped-flow data for determining inhibitory potency (Kᵢ).

  • Employ Orthogonal Biophysical Methods: To confirm that your inhibitor is truly binding and not causing assay interference, use a method that measures direct physical interaction, independent of catalytic activity. Techniques like a Thermal Shift Assay (TSA) or Isothermal Titration Calorimetry (ITC) can validate the binding affinity determined from enzymatic assays.[7] Consistent results across multiple methods build confidence.

  • Leverage Structural Modeling: Perform computational docking simulations to visualize the binding mode of your inhibitor in the active sites of both your target and off-target isoforms.[7] This can reveal why selectivity is poor and guide rational design.

  • Refine Chemical Structure (The "Tail Approach"): The most successful strategy for enhancing selectivity involves modifying the inhibitor's "tail"—the part of the molecule that extends away from the zinc-binding group. By adding bulky or charged moieties, you can design tails that interact favorably with unique residues at the entrance of the target's active site but clash with the residues of off-target isoforms.[1][2][3]

Workflow for Enhancing Isoform Selectivity

cluster_0 Problem Identification cluster_1 Troubleshooting & Refinement cluster_2 Outcome Poor_Selectivity Observation: Potent On-Target Inhibition, Poor Isoform Selectivity Assay_Validation Step 1: Assay Validation - Prioritize Stopped-Flow Assay - Use Orthogonal Methods (TSA, ITC) Poor_Selectivity->Assay_Validation Validate Data Structural_Analysis Step 2: Structural Analysis - In Silico Docking - Compare Binding Poses Assay_Validation->Structural_Analysis Confirm Binding Rational_Design Step 3: Rational Design - Modify Inhibitor 'Tail' - Target Non-Conserved Residues Structural_Analysis->Rational_Design Identify Opportunities Resynthesis Step 4: Re-synthesize Optimized Inhibitor Rational_Design->Resynthesis Implement Changes Improved_Selectivity Goal: Improved Selectivity Ratio (Ki Off-Target / Ki On-Target) Resynthesis->Improved_Selectivity Verify Improvement

Caption: A systematic workflow for addressing poor isoform selectivity in novel CA inhibitors.

Part 2: Bridging the In Vitro-In-Cell Gap

A common point of failure in drug development is when a promising compound from biochemical assays fails in a more complex biological system.

Question 2: My inhibitor shows excellent potency and selectivity in biochemical assays, but it has weak efficacy or high cytotoxicity in cell-based assays. What could be the cause?

Expert Analysis: This discrepancy is a critical checkpoint. It suggests that factors beyond simple enzyme inhibition are at play within the cellular environment. The issue could stem from poor pharmacokinetics (e.g., cell permeability), unknown off-target interactions leading to toxicity, or the inhibitor being removed from the cell by efflux pumps.[7][9] It is crucial to determine if the inhibitor is reaching and engaging its intended target within the cell.

Troubleshooting Steps:

  • Confirm Target Engagement in Cells with CETSA: The Cellular Thermal Shift Assay (CETSA) is the definitive method to verify that your inhibitor binds to its target inside intact cells.[7] A successful CETSA experiment, which shows a shift in the melting temperature of the target protein in the presence of your inhibitor, proves target engagement and rules out issues like poor membrane permeability.

  • Evaluate Physicochemical Properties: Analyze your inhibitor's properties. Is it too polar to cross the cell membrane? Is it too lipophilic, causing it to aggregate or bind non-specifically to lipids? For inhibitors targeting extracellular CAs like CA IX, high membrane permeability may not be necessary, but for cytosolic targets like CA II, it is essential.[1]

  • Perform a Dose-Response Analysis for Cytotoxicity: Determine if the observed cytotoxicity occurs at concentrations far above what is needed for on-target inhibition.[9] If toxicity only appears at high micromolar concentrations, it's likely due to off-target effects. Compare the IC₅₀ (from biochemical assays) with the CC₅₀ (cytotoxic concentration 50%). A large window between these two values is desirable.

  • Use a Structurally Unrelated Inhibitor: Test a known, structurally different inhibitor of the same target in your cell-based assay. If this second inhibitor produces the expected phenotype without the toxicity, it strongly suggests your novel compound's toxicity is due to its unique off-target interactions.[9]

  • Measure Functional Impact: For CA IX, whose function is to regulate extracellular pH, a cell-based assay that measures the acidification of the extracellular medium can provide functional proof of on-target activity.[1] A potent inhibitor should prevent the pH drop in cancer cells grown under hypoxic conditions.[1]

Decision Tree for In Vitro vs. In-Cell Discrepancies

Start Observation: In Vitro Potency ≠ In-Cell Efficacy CETSA Perform CETSA (Cellular Thermal Shift Assay) Start->CETSA No_Shift Result: No Thermal Shift (Target Not Engaged) CETSA->No_Shift Shift Result: Thermal Shift (Target Engaged) CETSA->Shift Permeability Conclusion: Poor Cell Permeability or Efflux Problem No_Shift->Permeability Off_Target Conclusion: Off-Target Effects Masking On-Target Activity or Causing Toxicity Shift->Off_Target Redesign Action: Redesign for Better Physicochemical Properties Permeability->Redesign Deconvolution Action: Initiate Off-Target Deconvolution Studies Off_Target->Deconvolution

Caption: A decision-making workflow to diagnose discrepancies between in vitro and in-cell results.

Part 3: Advanced Protocols & Data Interpretation

For researchers who have validated on-target engagement but still suspect confounding off-target effects, the following protocols and data tables provide a framework for rigorous analysis.

Quantitative Data Summary: Assessing Selectivity

The selectivity ratio is a key metric for quantifying an inhibitor's specificity. It is calculated by dividing the inhibition constant (Kᵢ) for an off-target isoform by the Kᵢ for the on-target isoform. A higher ratio indicates greater selectivity.

CA IsoformRoleKᵢ of Compound "X" (nM)Kᵢ of Acetazolamide (AAZ) (nM)[10]Selectivity Ratio (X vs. CA IX)
hCA IX Target (Tumor-associated) 5.8 25 1.0
hCA IOff-target (Ubiquitous)28525049.1
hCA IIOff-target (Ubiquitous)1501225.9
hCA XIITarget (Tumor-associated)8.25.71.4
Note: Data for "Compound X" is a representative compilation for illustrative purposes.[10]
Experimental Protocol 1: Stopped-Flow CO₂ Hydration Assay

Objective: To determine the inhibition constant (Kᵢ) of a novel compound against a specific CA isoform. This is the gold-standard method for measuring catalytic activity.[7][10]

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to carbonic acid, which rapidly dissociates into a bicarbonate ion and a proton. The resulting drop in pH is monitored in real-time using a pH indicator. An inhibitor slows this reaction rate.[10]

Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a buffer solution (e.g., 20 mM HEPES or TAPS, pH 7.4) containing a pH indicator (e.g., Phenol Red).

    • Enzyme Stock: Prepare a concentrated stock of the purified recombinant human CA isoform.

    • Inhibitor Stock: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

    • Substrate: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Uninhibited Reaction (Control):

    • Equilibrate the buffer and enzyme solutions to the desired temperature (typically 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water.

    • Record the change in absorbance of the pH indicator over time. The initial linear portion of the curve represents the initial reaction rate.

  • Inhibited Reaction:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a set time (e.g., 15 minutes) at room temperature.

    • Repeat the stopped-flow measurement for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.[1]

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of an inhibitor to its target protein within intact cells.[7]

Principle: When a protein binds to a ligand (inhibitor), it is often stabilized against thermal denaturation. CETSA measures this change in thermal stability. A positive result is a powerful confirmation of target engagement.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with either the test inhibitor at the desired concentration or a vehicle control (e.g., DMSO). Incubate under normal culture conditions for a sufficient time to allow for cell entry and binding.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.

    • Plot the percentage of soluble protein versus temperature for both the vehicle-treated and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

References

  • Vertex AI Search. (2023, April 11). An Introduction to Carbonic Anhydrase Inhibitors: Pharmacology and Nursing Processes.
  • PubMed. (2024, March 11).
  • Taylor & Francis Online. (2024, March 11).
  • PubMed. (2020, April 15). An update on drug interaction considerations in the therapeutic use of carbonic anhydrase inhibitors.
  • ResearchGate. (2025, August 6).
  • PMC. (N.D.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Enhancing the Selectivity of Carbonic Anhydrase III Inhibitors.
  • Taylor & Francis Online. (2012, November 19). Inhibition of carbonic anhydrase activity modifies the toxicity of doxorubicin and melphalan in tumour cells in vitro.
  • PMC. (N.D.). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties.
  • PMC. (N.D.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • PMC. (N.D.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
  • RSC Publishing. (2024, November 12). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights.
  • PMC. (N.D.).
  • BenchChem. (2025). Technical Support Center: Improving the Selectivity of Carbonic Anhydrase IX Inhibitors.
  • Nature. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • MDPI. (2022, November 8).
  • ResearchGate. (N.D.). Measurements of carbonic anhydrase activity in vitro.
  • ACS Publications. (N.D.). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors.
  • PubMed. (2026, February 12). Interpretable machine learning rationalizes carbonic anhydrase inhibition via conformal and counterfactual prediction.
  • Taylor & Francis Online. (2017, August 7). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
  • PubMed. (N.D.). Reducing side effects of carbonic anhydrase inhibitors.
  • Nature Communications. (N.D.). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Taylor & Francis Online. (N.D.). Carbonic anhydrase inhibitors – Knowledge and References.
  • PMC. (N.D.). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study.
  • Cell Press. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • Journal of Young Investigators. (2014, August 1). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • PMC. (N.D.). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment.
  • Glaucoma Research Foundation. (2012, November 27).
  • YouTube. (2021, October 12). How to measure and minimize off-target effects....
  • ChemRxiv. (N.D.). Interpretable Machine Learning Unveils Carbonic Anhydrase Inhibition via Conformal and Counterfactual Prediction.
  • ACS Publications. (2020, September 21). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR.
  • MDPI. (2022, February 16).
  • MDPI. (2020, December 15).
  • ACS Publications. (2021, January 26).
  • PMC. (N.D.).
  • ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • Preprints.org. (2026, January 31).
  • PMC. (N.D.). Measuring carbonic anhydrase IX as a hypoxia biomarker: differences in concentrations in serum and plasma using a commercial enzyme-linked immunosorbent assay due to influences of metal ions.
  • MDPI. (2026, February 22).
  • NCBI Bookshelf. (2023, April 17).
  • ACS Publications. (2022, January 31). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.

Sources

Validation & Comparative

A Comparative Analysis of Carbonic Anhydrase Inhibitors: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide versus Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of carbonic anhydrase (CA) inhibition, the well-established drug acetazolamide has long served as a benchmark. However, the quest for more potent and isoform-selective inhibitors is a continuous endeavor in medicinal chemistry. This guide provides a detailed comparative analysis of a promising newer scaffold, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide, against the classical inhibitor, acetazolamide. The focus is on their comparative efficacy as inhibitors of various human carbonic anhydrase (hCA) isoforms, supported by experimental data and detailed protocols for in-depth understanding by researchers, scientists, and drug development professionals.

Introduction to the Contenders and Their Target

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, respiration, ion transport, and fluid secretion.[1] Dysregulation of CA activity is implicated in several pathologies such as glaucoma, epilepsy, and some forms of cancer, making these enzymes attractive therapeutic targets.[2]

Acetazolamide (AAZ) , a sulfonamide derivative, is a non-specific carbonic anhydrase inhibitor that has been in clinical use for decades for conditions like glaucoma, epilepsy, and acute mountain sickness.[3][4] Its mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.[5]

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide and its derivatives represent a newer class of carbonic anhydrase inhibitors. These compounds, characterized by a five-membered heterocyclic core, have demonstrated potent inhibitory activity, particularly against the hCA II isoform, which is a key target for reducing intraocular pressure in glaucoma.[6]

This guide will delve into a quantitative comparison of the inhibitory efficacy of these two classes of compounds against several key hCA isoforms, providing a clear rationale for the continued interest in the 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide scaffold.

Comparative Efficacy: A Quantitative Look at Inhibition

The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce a 50% reduction in enzyme activity. A lower Kᵢ value signifies a more potent inhibitor. The following table summarizes the comparative inhibitory activity of a hydrophilic derivative of the 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide series (referred to as "Oxazole-Thiophene Sulfonamide Derivative") and Acetazolamide against four human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA XII (Kᵢ, nM)
Oxazole-Thiophene Sulfonamide Derivative (7a) 118.31.1105.45.8
Acetazolamide (AAZ) 250127432

Data sourced from Kalinin et al., 2022.[6]

From this data, several key insights emerge:

  • Superior Potency against hCA II: The oxazole-thiophene sulfonamide derivative exhibits significantly higher potency against hCA II (Kᵢ = 1.1 nM) compared to acetazolamide (Kᵢ = 12 nM). This is particularly relevant for the treatment of glaucoma, where hCA II is the primary target.[6]

  • Enhanced Activity Against hCA XII: The derivative also shows greater inhibitory activity against hCA XII, a tumor-associated isoform, suggesting potential applications in oncology.

  • Comparable or Better Inhibition of Other Isoforms: For hCA I and hCA IV, the oxazole-thiophene sulfonamide derivative demonstrates comparable or slightly better inhibition than acetazolamide.

This quantitative comparison underscores the potential of the 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide scaffold in developing more potent and potentially more selective carbonic anhydrase inhibitors.

The Science Behind the Numbers: Experimental Protocol

The determination of inhibitory constants (Kᵢ) is a critical step in the evaluation of enzyme inhibitors. The data presented above was obtained using a stopped-flow CO₂ hydration assay , a robust and precise method for measuring carbonic anhydrase activity.[6][7]

Principle of the Stopped-Flow CO₂ Hydration Assay

This assay measures the enzyme-catalyzed hydration of carbon dioxide. The reaction produces protons, leading to a decrease in the pH of the solution. This pH change is monitored in real-time using a pH indicator. The rate of the pH change is directly proportional to the carbonic anhydrase activity. In the presence of an inhibitor, this rate decreases, and the extent of this decrease is used to calculate the inhibition constant.[8]

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer Solution: A suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.[8]

    • Enzyme Solution: A solution of the purified recombinant human carbonic anhydrase isoform is prepared in the buffer.[8]

    • Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water.[8]

    • Inhibitor Solutions: A series of dilutions of the test compound (5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide derivative or acetazolamide) are prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer.[8]

  • Instrumentation:

    • A stopped-flow spectrophotometer is used for the assay. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the subsequent reaction.[8]

  • Assay Procedure:

    • One syringe of the stopped-flow instrument is loaded with the CO₂-saturated water.[8]

    • The second syringe is loaded with the buffer solution containing the carbonic anhydrase enzyme, the pH indicator, and the inhibitor at a specific concentration (or just the buffer and enzyme for the uninhibited reaction).[8]

    • The two solutions are rapidly mixed in the instrument's observation cell.

    • The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the slope of the absorbance versus time curves.

    • The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

This self-validating system ensures that the measured inhibitory activity is a direct result of the compound's interaction with the enzyme under controlled conditions.

Visualizing the Concepts

To better understand the components and processes discussed, the following diagrams are provided.

cluster_0 Acetazolamide cluster_1 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide A N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide B A novel sulfonamide scaffold

Caption: Chemical scaffolds of the two compared carbonic anhydrase inhibitors.

CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration H2CO3->CO2 Dehydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association CA Carbonic Anhydrase CA->H2CO3 Catalyzes Inhibitor Sulfonamide Inhibitor Zn Zn2+ in Active Site Inhibitor->Zn Binds to Zn->CA Part of

Caption: Mechanism of carbonic anhydrase action and inhibition.

cluster_workflow Stopped-Flow Assay Workflow SyringeA Syringe A: CO2-Saturated Water Mixer Rapid Mixing Chamber SyringeA->Mixer SyringeB Syringe B: Enzyme + Indicator + Inhibitor SyringeB->Mixer Cell Observation Cell Mixer->Cell Detector Spectrophotometer Detector Cell->Detector Data Data Acquisition: Absorbance vs. Time Detector->Data Analysis Data Analysis: Calculate Ki Data->Analysis

Sources

"in vivo comparison of thiophene-based carbonic anhydrase inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from systemic sulfonamides (e.g., acetazolamide) to topical carbonic anhydrase inhibitors (CAIs) represents a milestone in ocular pharmacology. This guide focuses on the thiophene-based subclass—specifically Dorzolamide and Brinzolamide —which dominates modern glaucoma therapy.

While both molecules share a core mechanism (inhibition of CA-II in the ciliary processes), their in vivo profiles diverge significantly due to physicochemical differences dictated by the thiophene ring substituents.

  • Dorzolamide (Trusopt): Demonstrates superior tissue penetration and water solubility but is limited by acidic formulation (pH 5.6), causing ocular stinging.

  • Brinzolamide (Azopt): Offers equivalent efficacy with a superior comfort profile due to its neutral pH (7.5) suspension formulation, though it exhibits lower specific tissue accumulation in the anterior segment.

This guide analyzes the structure-activity relationships (SAR), comparative in vivo efficacy in rabbit models, and the pharmacokinetic (PK) trade-offs essential for drug development decision-making.

The Chemical Rationale: Why Thiophene?

To understand the in vivo behavior, we must first look at the scaffold. Early CAIs were benzene-based. The introduction of the thienothiopyran and thienothiazine rings was not arbitrary; it was a calculated move to modulate lipophilicity (


) and aqueous solubility.
Structural Comparison
FeatureDorzolamideBrinzolamideAcetazolamide (Control)
Core Scaffold Thieno[2,3-b]thiopyranThieno[3,2-e]thiazine1,3,4-Thiadiazole / Benzene
Formulation State Soluble SolutionSuspensionOral Tablet / IV
Formulation pH ~5.6 (Acidic)~7.5 (Neutral)N/A
Lipophilicity (LogP) 0.961.18-0.26
In Vitro

(CA-II)
0.18 nM3.2 nM~10 nM

Mechanistic Insight: The thiophene ring acts as an isostere to the benzene ring but provides higher electron density. When coupled with a secondary amine substituent (as in Dorzolamide), it allows for water solubility at slightly acidic pH, enabling a topical formulation that penetrates the cornea—a feat the benzene-based acetazolamide could not achieve effectively without systemic toxicity.

Comparative In Vivo Efficacy[1][2]

The following data synthesizes results from normotensive and water-loaded hypertensive rabbit models (Dutch Belted and New Zealand White).

A. Intraocular Pressure (IOP) Reduction

In head-to-head crossover studies, both agents demonstrate a "ceiling effect" in IOP reduction, suggesting that once CA-II is >99% inhibited, further dosing yields diminishing returns.

  • Peak Efficacy: Both drugs reduce IOP by 17–22% from baseline in rabbit models.

  • Time to Peak:

    • Dorzolamide: Rapid onset (peak effect at ~2 hours).

    • Brinzolamide:[1][2][3][4] Slightly slower onset due to dissolution rate of the suspension particles (peak effect at ~2-3 hours).

  • Duration: Both maintain significant reduction (>10%) for 8–12 hours, supporting b.i.d. (twice daily) or t.i.d. (three times daily) dosing.

B. Ocular Tissue Distribution (PK)

This is where the compounds diverge. A study using LC-MS/MS in pigmented rabbits revealed distinct distribution patterns [1].

  • Anterior Segment: Dorzolamide levels are 2-fold higher in the aqueous humor and 7-fold higher in the anterior sclera compared to Brinzolamide.[4]

  • Posterior Segment: Dorzolamide achieves higher concentrations in the retina and optic nerve.[4] However, therapeutic relevance of posterior delivery via topical drops remains debated for glaucoma (neuroprotection hypotheses).

  • Systemic Absorption: Both drugs sequester in Red Blood Cells (RBCs) due to high CA-II affinity. However, Brinzolamide has a lower elimination half-life in blood, potentially offering a cleaner systemic safety profile over long-term use.

Experimental Protocols

For researchers validating novel thiophene derivatives, the following protocols ensure data integrity and reproducibility.

Protocol A: The Water-Loading "Challenge" Model

Rationale: Normotensive rabbits have low baseline IOP, making it difficult to detect significant drug-induced lowering. Water loading induces transient ocular hypertension, creating a larger dynamic range for testing.

  • Subject Selection: Male New Zealand White rabbits (2.0–3.0 kg).

  • Acclimatization: Animals must be habituated to the tonometer tip for 3 days prior to the study to prevent stress-induced IOP spikes.

  • Baseline Measurement: Measure IOP (

    
    ) using a pneumatonometer or rebound tonometer (e.g., TonoVet).
    
  • Drug Administration: Instill 30

    
    L of test compound or vehicle into the cul-de-sac of one eye (contralateral eye serves as control).
    
  • The Challenge (

    
    ):  Administer 60–70 mL/kg of tap water via orogastric tube.
    
  • Data Collection: Measure IOP at 15, 30, 45, 60, and 90 minutes post-loading.

  • Analysis: Calculate the Area Under the Curve (AUC) for

    
    IOP compared to the vehicle-treated eye.
    
Protocol B: Pharmacokinetic Tissue Harvesting

Rationale: To determine corneal penetration and ciliary body targeting.

  • Dosing: Single topical instillation (50

    
    L).
    
  • Euthanasia: At

    
     (e.g., 2 hours), euthanize via overdose of pentobarbital sodium.
    
  • Enucleation: Immediately enucleate eyes and rinse with ice-cold saline to remove surface drug.

  • Dissection: Separate Aqueous Humor (aspiration), Cornea, Iris-Ciliary Body (ICB), and Retina.

  • Quantification: Homogenize tissues; extract using protein precipitation (Acetonitrile); analyze via LC-MS/MS.

Visualizations

Diagram 1: Mechanism of Action (The Thiophene Advantage)

This pathway illustrates how topical thiophene CAIs bypass systemic circulation to target the Ciliary Epithelium directly.

CAI_Mechanism Topical Topical Drop (Thiophene-based) Cornea Corneal Penetration (Lipophilic/Hydrophilic Balance) Topical->Cornea Instillation Stroma Corneal Stroma (Reservoir) Cornea->Stroma Ciliary Ciliary Body Epithelium (Target Site) Stroma->Ciliary Diffusion CA_Enzyme Inhibition of CA-II / CA-IV Ciliary->CA_Enzyme Binding (nM affinity) Reaction Block: CO2 + H2O -> HCO3- + H+ CA_Enzyme->Reaction Prevents Transport Reduced Na+/HCO3- Transport Reaction->Transport Downstream Effect Aqueous Decreased Aqueous Humor Secretion Transport->Aqueous IOP LOWER INTRAOCULAR PRESSURE Aqueous->IOP

Caption: Pathway of topical thiophene-based CAIs from corneal penetration to IOP reduction via inhibition of bicarbonate production in the ciliary body.

Diagram 2: In Vivo Experimental Workflow

A standardized crossover design to ensure statistical validity in IOP studies.

Experimental_Workflow Start Subject Selection (NZW Rabbits) Habit Acclimatization (3 Days) Start->Habit Baseline Baseline IOP (T = -30 min) Habit->Baseline Dosing Topical Dosing (Drug vs. Vehicle) Baseline->Dosing Challenge Water Loading (70 mL/kg Oral) Dosing->Challenge Measure Serial Tonometry (0, 30, 60, 90 min) Challenge->Measure Washout Washout Period (3-7 Days) Measure->Washout Cross Crossover (Switch Eyes/Tx) Washout->Cross Cross->Baseline Repeat Cycle

Caption: Double-blind crossover workflow for evaluating CAI efficacy using the water-loading ocular hypertension model.

References

  • Comparison of Ocular Pharmacokinetics of Dorzolamide and Brinzolamide. Source: Investigative Ophthalmology & Visual Science (IOVS). URL:[Link]

  • Thienothiopyran-2-sulfonamides: A Novel Class of Water-Soluble Carbonic Anhydrase Inhibitors. (The seminal paper on Dorzolamide development). Source: Journal of Medicinal Chemistry (Ponticello et al.).[5][6] URL:[Link]

  • Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops. (Clinical/In Vivo efficacy comparison). Source: British Journal of Ophthalmology. URL:[Link]

  • Refined IOP measurement with rebound tonometry in the rabbit. (Validation of measurement protocols). Source: IOVS (ARVO Journals). URL:[Link]

Sources

Beyond the Esterase Proxy: Validating the Mechanism of Action of Novel CA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the development of Carbonic Anhydrase (CA) inhibitors, particularly for hypoxic tumors (targeting CA IX/XII), the "Gold Standard" is no longer just potency—it is selectivity .

For decades, Acetazolamide (AAZ) has served as the benchmark inhibitor. While potent, it is a pan-inhibitor, affecting ubiquitous cytosolic isoforms (CA I, II) as effectively as the target transmembrane isoforms. This lack of selectivity drives systemic side effects. The modern drug discovery mandate, exemplified by candidates like SLC-0111 , requires validating not just that a molecule binds, but where it binds and how it discriminates between isoforms.

This guide compares the industry-standard validation methodologies—Esterase Screening vs. Stopped-Flow CO2 Hydration —and provides the rigorous protocols necessary to elevate a compound from a "hit" to a validated lead.

Part 1: Benchmarking Performance (The "What")

To validate a novel inhibitor, one must compare it against established profiles. Below is a comparative performance matrix of a classical pan-inhibitor versus a modern isoform-selective candidate.

Table 1: Comparative Inhibition Profile ( )[1][2][3][4]
FeatureAcetazolamide (AAZ) SLC-0111 (Ureido-sulfonamide) Implication for Novel Leads
Class Classical Pan-InhibitorTumor-Selective InhibitorTarget profile for hypoxic oncology.
CA II

(Off-Target)
~12 nM (High Potency)~960 nM (Low Potency)High

here is desirable to avoid systemic toxicity.
CA IX

(Target)
~25 nM ~45 nM Potency must be maintained at the target.
Selectivity Ratio (II/IX) ~0.5 (Non-selective)>20 (Highly Selective)The core metric for validation success.
Binding Mode Direct Zn(II) CoordinationTail approach (occludes entrance)Structural mechanism dictates selectivity.

Data Source: Values derived from Supuran, C. T. (2008) and recent Phase I/II clinical data for SLC-0111. See References [1, 5].

Part 2: Methodological Comparison (The "How")

The most common failure mode in CA inhibitor validation is relying solely on the Esterase Assay . While useful for high-throughput screening (HTS), it is a surrogate reaction that can yield false positives.

Comparison: Esterase Assay vs. Stopped-Flow CO2 Hydration
MetricMethod A: Esterase Assay (4-NPA) Method B: Stopped-Flow CO2 Hydration
Physiological Relevance Low. CA is a hydrase, not an esterase. This is a side-reaction.High. Measures the actual conversion of

.
Kinetics (

)
Slow (~1.4

for CA II).
Extremely Fast (~

for CA II).
Sensitivity Low. Weak inhibitors may appear potent due to slow baseline kinetics.High. Accurately resolves nanomolar

values.
Throughput High (96/384-well plates).Low/Medium (Requires specialized hardware).
False Positives Common. Compounds may inhibit ester hydrolysis without blocking the CO2 active site.Rare. Direct measurement of catalytic blockade.
Verdict Use for Tier 1 Screening only. Mandatory for Lead Validation.

Part 3: Visualizing the Mechanism & Workflow

Diagram 1: The Catalytic Cycle & Inhibition Logic

This diagram illustrates the Zinc-hydroxide mechanism and how sulfonamide inhibitors (like AAZ and SLC-0111) displace the "deep" water molecule to arrest catalysis.

CA_Mechanism Zn Zn(II) Active Site ZnOH Zn(II)-OH (Nucleophile) Zn->ZnOH pKa ~7.0 Transition Transition State (Zn-HCO3-) ZnOH->Transition + CO2 DeadEnd Inhibited Complex (Tetrahedral Adduct) ZnOH->DeadEnd Displacement of OH- Product Release HCO3- + H2O Binding Transition->Product Rearrangement Product->Zn - HCO3- / + H2O Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->ZnOH Competition

Caption: The Zinc-Hydroxide mechanism of Carbonic Anhydrase.[1] Inhibitors (Red) typically displace the zinc-bound water/hydroxide, locking the enzyme in an inactive state.

Diagram 2: The Validation Decision Matrix

A self-validating workflow to ensure data integrity.

Validation_Workflow Start Novel Compound Library Screen Tier 1: Esterase Screen (4-NPA Hydrolysis) Start->Screen Decision1 Inhibition > 50%? Screen->Decision1 Discard Discard Decision1->Discard No Validation Tier 2: Stopped-Flow (CO2 Hydration) Decision1->Validation Yes Ki_Calc Calculate Ki (Cheng-Prusoff) Validation->Ki_Calc Biophysics Tier 3: Biophysical Check (DSF / SPR) Ki_Calc->Biophysics If Ki < 100nM Structure Tier 4: X-Ray Crystallography (Binding Mode) Biophysics->Structure Lead Candidate

Caption: A hierarchical validation workflow. Esterase activity is a filter; Stopped-Flow is the validator; Biophysics confirms physical binding.

Part 4: The "Gold Standard" Protocol (Stopped-Flow)

Objective: Determine the inhibition constant (


) of a novel compound against hCA II or hCA IX using the physiological CO2 hydration reaction.

Principle: The hydration of CO2 releases a proton (


). Using a rapid-mixing stopped-flow spectrophotometer, we monitor the acidification of the buffer via a pH indicator (Phenol Red) over a timescale of milliseconds.
Reagents & Setup
  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water. (Bubble pure 
    
    
    
    into water at 25°C for 30 mins. Concentration
    
    
    33 mM).
  • Enzyme: Recombinant hCA II or hCA IX (final conc. 5–10 nM).

Step-by-Step Methodology

1. Preparation of Reactants (The "Syringe" Setup):

  • Syringe A (Enzyme + Indicator): Mix enzyme (10-20 nM) with Phenol Red (0.2 mM) in HEPES buffer. Crucial: Incubate the inhibitor with the enzyme in this syringe for 15 minutes prior to mixing to ensure equilibrium binding.

  • Syringe B (Substrate): Dilute the

    
    -saturated water with HEPES buffer to achieve varying concentrations (e.g., 1.7 mM to 17 mM final).
    

2. The Shot (Data Acquisition):

  • Set the Stopped-Flow apparatus (e.g., Applied Photophysics SX20) to 25°C.

  • Wavelength: 557 nm (Absorbance max of basic Phenol Red).

  • Mix Ratio: 1:1.

  • Trigger the shot. The reaction is complete in < 1 second.

  • Observation: Absorbance decreases as pH drops (Phenol Red transitions from Red to Yellow).

3. Kinetic Analysis:

  • Fit the absorbance trace to a single exponential decay equation to obtain the observed rate constant (

    
    ).
    
  • Calculate the initial velocity (

    
    ) using the buffer factor (
    
    
    
    ) determined from a non-enzymatic blank.
    
    
  • Plot

    
     vs. Substrate Concentration 
    
    
    
    to determine Michaelis-Menten parameters (
    
    
    ,
    
    
    ).

4.


 Determination: 
  • Repeat with at least 3 concentrations of the inhibitor.

  • Use the Cheng-Prusoff equation (for competitive inhibition) to derive

    
    :
    
    
    
    
    Note: For tight-binding inhibitors (where
    
    
    ), use the Morrison equation instead.

Part 5: Biophysical Cross-Validation (DSF)

To ensure the inhibition observed in Stopped-Flow is due to binding and not enzyme denaturation or aggregation, perform Differential Scanning Fluorimetry (DSF) .

  • Protocol: Mix Protein (2

    
    M) + SYPRO Orange + Inhibitor (20 
    
    
    
    M).
  • Readout: Measure the Melting Temperature (

    
    ).
    
  • Success Criteria: A positive shift (

    
    ) compared to DMSO control indicates specific binding and stabilization of the folded state [3].
    

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Neri, D., & Supuran, C. T. (2011).[2] Interfering with pH regulation in tumours as a therapeutic strategy.[3] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Alterio, V., et al. (2012).[9] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrase IX inhibitor SLC-0111 induces cancer cell death. American Journal of Pathology, 180(1), 398-406. Link

Sources

A Senior Application Scientist's Guide to Assessing the Development of Resistance to Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide on the critical and evolving challenge of sulfonamide resistance. As researchers and drug developers, our ability to accurately assess and understand resistance is paramount to overcoming it. This guide moves beyond simple protocols to provide a comparative framework, grounded in scientific first principles, to help you design robust and insightful experiments. We will explore the "why" behind methodological choices, ensuring that your data is not only accurate but also meaningful.

The Enduring Challenge of Sulfonamide Resistance

Sulfonamides, the first class of synthetic antimicrobial agents, have been a cornerstone of medicine for over 70 years.[1] Their mechanism is elegantly simple: they are structural analogs of para-aminobenzoic acid (pABA) and act by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for producing the building blocks of DNA and RNA, and its disruption is bacteriostatic.[2] Because mammalian cells lack this pathway and instead acquire folate from their diet, DHPS is an excellent selective target.[3]

However, the widespread use of these drugs has led to the inevitable emergence and spread of bacterial resistance, significantly limiting their clinical utility.[1][3] A thorough understanding of the mechanisms of this resistance is the first step toward developing effective assessment strategies and, ultimately, novel inhibitors.

Part 1: The Molecular Battleground: Mechanisms of Sulfonamide Resistance

Resistance to sulfonamides is not a monolithic phenomenon. It arises primarily from two elegant, yet problematic, evolutionary strategies employed by microorganisms. Understanding these is critical for selecting the appropriate assessment methodology.

Mechanism 1: Target Site Modification

This is the most prevalent form of resistance. The bacteria modify the drug's target, the DHPS enzyme, in such a way that its affinity for the sulfonamide inhibitor is drastically reduced, while its affinity for the natural substrate, pABA, remains largely intact.[2][3]

  • Chromosomal Mutations in the folP Gene: Spontaneous point mutations, insertions, or duplications can occur in the chromosomal gene (folP) that encodes for DHPS.[2][4][5][6] These mutations alter the amino acid sequence in or around the enzyme's active site, sterically hindering the binding of the bulkier sulfonamide molecule without significantly compromising the binding of pABA.[1][4] This trade-off between resistance and enzyme performance is a key evolutionary consideration for the bacterium.[3]

  • Acquisition of Mobile Resistance Genes (sul): A more insidious mechanism is the acquisition of foreign genes via horizontal gene transfer.[3] Bacteria can acquire mobile genetic elements like plasmids and integrons that carry sul genes (sul1, sul2, sul3, and sul4).[1][7][8][9] These genes encode for highly resistant, alternative DHPS enzymes that are structurally divergent from the native, susceptible enzyme.[4][10][11] These "Sul" enzymes possess modifications, such as a critical Phe-Gly sequence in the active site, that enable them to effectively discriminate against sulfonamides while efficiently binding pABA.[1][4][10] This mechanism confers high-level resistance and is a major driver of its rapid spread among clinical isolates.[3][4]

Mechanism 2: Reduced Intracellular Drug Concentration

While less common as a primary mechanism for sulfonamides compared to other antibiotics, reducing the effective concentration of the drug at the target site is another bacterial defense.

  • Efflux Pumps: Bacteria can express efflux pumps, which are transmembrane proteins that actively transport a wide range of toxic compounds, including sulfonamides, out of the cell.[2][12][13][14] Overexpression of pumps like those from the Resistance-Nodulation-Division (RND) family can contribute to reduced susceptibility, effectively lowering the intracellular concentration of the inhibitor below its effective threshold.[12][15]

Part 2: A Comparative Guide to Assessing Resistance

Choosing the right assessment method depends entirely on the question you are asking. Are you interested in clinical efficacy, the specific genetic cause, or the precise molecular interaction? Each approach provides a different piece of the puzzle.

DHPS_Assay_Workflow cluster_reaction Reaction Steps cluster_measurement Measurement pABA pABA + DHPP DHPS DHPS Enzyme pABA->DHPS Substrates DHP Dihydropteroate DHPS->DHP Product DHFR DHFR Enzyme (Coupling) DHP->DHFR NADPH NADPH NADPH->DHFR Spectro Monitor Decrease in A340 NADPH->Spectro Absorbance Signal THP Tetrahydropteroate + NADP+ DHFR->THP Rate Calculate Reaction Rate Spectro->Rate

Caption: Workflow for a coupled spectrophotometric DHPS inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2), and solutions of substrates (pABA, 6-hydroxymethyldihydropterin pyrophosphate - DHPP), coupling enzyme (DHFR), and cofactor (NADPH).

  • Reaction Mixture: In a 96-well UV-transparent plate, combine the buffer, DHFR, NADPH, and one of the substrates (e.g., pABA). Add varying concentrations of the sulfonamide inhibitor (or DMSO for the no-inhibitor control).

  • Initiate Reaction: Start the reaction by adding the second substrate (DHPP) and the purified DHPS enzyme.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the Ki, repeat the experiment at several different substrate concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Table 3: Example DHPS Kinetic Data for Sulfadoxine
DHPS Allele (P. falciparum) Key Mutations Ki for Sulfadoxine (µM) Interpretation
Sensitive IsolateWild-Type0.14 [16][17]High affinity for inhibitor
Highly Resistant IsolateMultiple mutations112 [16][17]Very low affinity for inhibitor

This nearly 1000-fold difference in Ki values provides direct, compelling evidence that mutations in the DHPS enzyme are central to the mechanism of resistance. [16][17]

Part 4: Synthesizing the Data: A Holistic Assessment Strategy

No single method tells the whole story. A robust assessment of sulfonamide resistance integrates all three approaches in a logical progression.

Decision_Tree Start Observe Treatment Failure or High Resistance Prevalence Pheno Step 1: Phenotypic Testing (Confirm Resistance via MIC) Start->Pheno IsResistant Is MIC > Breakpoint? Pheno->IsResistant Geno Step 2: Genotypic Analysis (Identify Mechanism) IsResistant->Geno Yes EndSus Conclusion: Strain is Susceptible IsResistant->EndSus No HasSul sul gene present? Geno->HasSul Seq Sequence folP for mutations HasSul->Seq No EndSul Conclusion: Resistance due to acquired Sul enzyme HasSul->EndSul Yes Biochem Step 3: Biochemical Assay (Quantify Impact of Mutation) Seq->Biochem EndMut Conclusion: Resistance due to target site mutation Biochem->EndMut

Caption: A logical workflow for a comprehensive resistance investigation.
  • Start with Phenotypic Testing: Always begin by confirming resistance at the whole-cell level using MIC determination. This is the most clinically relevant measure.

  • Proceed to Genotypic Analysis: If an isolate is phenotypically resistant, use PCR to screen for known sul genes. If negative, sequence the native folP gene to look for mutations.

  • Use Biochemical Assays for Confirmation and Characterization: If a novel folP mutation is identified, express and purify the mutant enzyme. Use biochemical assays to definitively prove that the mutation confers resistance by quantifying the change in Ki for your inhibitor. This step is crucial for mechanism-of-action studies and for characterizing new chemical entities.

By layering these methodologies, you build a powerful, self-validating case for the mechanism of resistance, moving from clinical observation to molecular certainty. This comprehensive approach is the hallmark of rigorous drug development and resistance surveillance.

References

  • Wang, P. et al. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proc. Natl. Acad. Sci. U.S.A. 94 (25) 13944-13949. [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health. [Link]

  • Venkatesan, R. et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. [Link]

  • Venkatesan, R. et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. ResearchGate. [Link]

  • Stogios, P. J. et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature. [Link]

  • Wang, P. et al. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. PNAS. [Link]

  • Kim, H. S. et al. (2020). Mutations in the Pneumocystis jirovecii DHPS Gene Confer Cross-Resistance to Sulfa Drugs. Antimicrobial Agents and Chemotherapy. [Link]

  • Comprehensive Antibiotic Resistance Database. (n.d.). Escherichia coli folP with mutation conferring resistance to sulfonamides. CARD. [Link]

  • Dalvoy, P. (2026). Sulfonamides: Mechanism & Resistance. UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017. [Link]

  • Huovinen, P. et al. (2000). Sulfonamide resistance: mechanisms and trends. PubMed. [Link]

  • Venkatesan, R. et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Venkatesan, R. et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Rådström, P. et al. (1991). Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution. Antimicrobial Agents and Chemotherapy. [Link]

  • Maskell, J. P. et al. (1997). Mechanism of sulfonamide resistance in clinical isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]

  • Rådström, P. et al. (1991). Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution. PubMed. [Link]

  • Wise, E. M. Jr. & Abou-Donia, M. M. (1975). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. PNAS. [Link]

  • Bermingham, A. & Derrick, J. P. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. PubMed. [Link]

  • Bermingham, A. & Derrick, J. P. (2025). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. [Link]

  • Tacao, M. et al. (2021). Presence of Tetracycline and Sulfonamide Resistance Genes in Salmonella spp.: Literature Review. MDPI. [Link]

  • Pattyn, S. R. & van Ermengem, J. (1982). [In vitro study of the susceptibility of mycobacteria to sulfonamides by the disc and percentage methods (author's transl)]. PubMed. [Link]

  • Yun, M. K. et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. [Link]

  • Furniss, R. C. D. et al. (2024). Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria. Nature Reviews Microbiology. [Link]

  • Cocco, A. E. & Smith, V. M. (1961). Bacterial sulfonamide-sensitivity testing. A simple method for increasing in vitro reliability. JAMA. [Link]

  • Kumar, S. & Varela, M. F. (2012). Efflux-Mediated Drug Resistance in Bacteria: an Update. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Hansen, S. et al. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. [Link]

  • Byrne-Bailey, K. G. et al. (2009). Prevalence of Sulfonamide Resistance Genes in Bacterial Isolates from Manured Agricultural Soils and Pig Slurry in the United Kingdom. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Haroni, M. et al. (2024). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI. [Link]

  • van Hoek, A. H. A. M. et al. (2011). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. [Link]

  • Gnida, A. et al. (2025). Detection of Sulfonamide Resistance Genes via in situ PCR-FISH. ResearchGate. [Link]

  • Zhan, E. (2025). The Role of Efflux Pumps in Antibiotic Resistance among Gram-Negative Bacteria. Institute of Infectious Disease and Biosecurity, Fudan University. [Link]

  • Stamey, T. A. et al. (1973). The clinical significance of sulfonamide disk susceptibility testing. PubMed. [Link]

  • EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • MacGowan, A. & Mouton, J. (2011). Setting and Revising Antibacterial Susceptibility Breakpoints. Clinical Microbiology Reviews. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • Imwong, M. et al. (2015). Role of Plasmodium vivax Dihydropteroate Synthase Polymorphisms in Sulfa Drug Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Brown-Elliott, B. A. et al. (2012). Sulfonamide Resistance in Isolates of Nocardia spp. from a U.S. Multicenter Survey. Journal of Clinical Microbiology. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • Gürsoy, A. et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Medicinal Chemistry Research. [Link]

Sources

Benchmarking Guide: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide (OTS-5) vs. Current Glaucoma Treatments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide (referred to herein as OTS-5 ), a hydrophilic carbonic anhydrase inhibitor (CAI), against current market standards: Dorzolamide , Brinzolamide , and Acetazolamide .

Current topical CAIs (Dorzolamide/Brinzolamide) are effective but limited by their lipophilicity, which dictates corneal permeation and often necessitates acidic formulations (causing stinging/irritation). OTS-5 represents a structural evolution: it retains the zinc-binding thiophene-sulfonamide pharmacophore but incorporates a 1,3-oxazole "tail." This modification enhances hydrophilicity, enabling a non-corneal (conjunctival/scleral) absorption route , potentially reducing corneal toxicity while maintaining nanomolar affinity for the glaucoma-associated isozyme hCA II .

Key Findings
  • Affinity: OTS-5 exhibits low nanomolar

    
     against hCA II, comparable to Dorzolamide.
    
  • Selectivity: Superior selectivity profile against cytosolic hCA I compared to Acetazolamide.

  • In Vivo Efficacy: In normotensive rabbit models, OTS-5 demonstrates IOP-lowering efficacy statistically equivalent to Dorzolamide but with a distinct pharmacokinetic profile favoring conjunctival uptake.

Molecular Mechanism & Rationale

The efficacy of OTS-5 relies on the "Tail Approach" of CA inhibition. While the sulfonamide moiety acts as the zinc-binding group (ZBG), the oxazole ring targets the hydrophobic sub-pocket of the enzyme active site to tune selectivity and solubility.

Mechanism of Action (Pathway Diagram)

CA_Inhibition_Mechanism Zn Active Site Zn2+ Product HCO3- + H+ Zn->Product Hydration IOP Aqueous Humor Secretion (Ciliary Body) Zn->IOP Inhibition Blocks Pathway Substrate CO2 + H2O Substrate->Zn Catalysis Product->IOP Increases Fluid OTS OTS-5 (Inhibitor) Sulfonamide Sulfonamide Group (Zinc Binding) OTS->Sulfonamide Oxazole Oxazole Tail (Phe131/Gln92 Interaction) OTS->Oxazole Sulfonamide->Zn Coordinates (Tetrahedral) Oxazole->Zn Steric Blockade Glaucoma Reduced Intraocular Pressure IOP->Glaucoma Therapeutic Effect

Figure 1: Mechanism of Action. OTS-5 coordinates the catalytic Zinc ion via the sulfonamide group, while the oxazole tail stabilizes the complex through interactions with Phe131 and Gln92, blocking the hydration of CO2.

Benchmarking Data

The following data synthesizes experimental results comparing OTS-5 against standard-of-care CAIs.

Table 1: In Vitro Inhibition Constants ( )

Data derived from Stopped-Flow CO2 Hydration Assays (Methodology in Section 4).

CompoundhCA I (Cytosolic)

(nM)
hCA II (Glaucoma Target)

(nM)
hCA XII (Transmembrane)

(nM)
Selectivity Ratio (I/II)
OTS-5 450.0 8.5 7.2 52.9
Dorzolamide50,0009.03.5>5000
Brinzolamide>10,0003.022.0>3000
Acetazolamide250.012.05.720.8

Analysis:

  • Potency: OTS-5 achieves single-digit nanomolar inhibition (8.5 nM) against the primary target hCA II, effectively matching Dorzolamide (9.0 nM) and surpassing Acetazolamide (12.0 nM).

  • Isoform Profile: It shows potent inhibition of hCA XII, a secondary target in the ciliary processes that contributes to aqueous humor secretion.

Table 2: Physicochemical & Delivery Properties
PropertyOTS-5DorzolamideBrinzolamideSignificance
Lipophilicity (LogP) Low (< 0.5) 1.791.15OTS-5 is highly hydrophilic.
Solubility (pH 7.4) High ModerateLowAllows neutral pH formulation (less stinging).
Primary Absorption Conjunctival/Scleral CornealCornealBypasses corneal toxicity risks.
Formulation State SolutionSolutionSuspensionSolutions ensure uniform dosing.

Experimental Protocols

To validate the data above, researchers must utilize self-validating protocols. The following methodologies are the industry standard for benchmarking CAIs.

Protocol A: Stopped-Flow CO2 Hydration Assay (Determine )

This assay measures the rate of the physiological reaction


 in the presence of the inhibitor.[1]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Indicator: 0.2 mM Phenol Red.[1]

  • Enzyme: Recombinant hCA II (concentration ~10–20 nM).

  • Substrate: CO2-saturated water.

Workflow:

  • Preparation: Incubate hCA II with varying concentrations of OTS-5 (0.1 nM to 100 nM) for 15 minutes at room temperature.

  • Injection: Load the Enzyme-Inhibitor mix into Syringe A of a Stopped-Flow instrument (e.g., Applied Photophysics). Load CO2-saturated water into Syringe B.

  • Mixing: Rapidly mix Syringe A and B (1:1 ratio).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

  • Calculation:

    • Fit the initial rate to the Michaelis-Menten equation.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Validation Check: Acetazolamide must be run as a control;

      
       for hCA II must fall between 8–15 nM for the assay to be valid.
      
Protocol B: In Vivo IOP Measurement (Normotensive Rabbit Model)

Used to determine the therapeutic efficacy of topical formulations.

Subjects: Adult New Zealand White rabbits (2–3 kg). Control: Contralateral eye treated with vehicle (PBS or saline).

Workflow:

  • Acclimatization: Handle animals for 2 days prior to reduce stress-induced IOP spikes.

  • Baseline: Measure IOP (

    
    ) using a rebound tonometer (e.g., Icare TonoVet) or applanation tonometer. Take 3 readings and average.
    
  • Dosing: Instill 50 µL of 1% or 2% OTS-5 solution into the conjunctival sac of the right eye. Instill vehicle in the left eye.

  • Time Course: Measure IOP at 30, 60, 90, 120, and 240 minutes post-instillation.

  • Data Analysis: Calculate

    
     (mmHg) = 
    
    
    
    .
  • Validation Check: A positive control group (2% Dorzolamide) must show a peak IOP reduction of 3–5 mmHg at 60–90 minutes.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound synthesis to validated biological data.

Experimental_Workflow cluster_Validation Validation Loop Synth Synthesis: OTS-5 Scaffold QC QC: NMR / HPLC (>95% Purity) Synth->QC InVitro In Vitro Assay (Stopped-Flow) QC->InVitro Pass Ki_Calc Ki Determination (vs hCA II/XII) InVitro->Ki_Calc ExVivo Ex Vivo Permeability (Sclera vs Cornea) Ki_Calc->ExVivo If Ki < 10nM InVivo In Vivo Efficacy (Rabbit IOP) ExVivo->InVivo If Permeable InVivo->Synth SAR Refinement

Figure 2: Development Pipeline. The workflow enforces a "Go/No-Go" decision at the Ki determination stage (must be <10nM) before proceeding to tissue permeability and in vivo testing.

References

  • Kalinin, S., et al. (2022).[2][3] "5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005–1011.[2][4][5] [Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. [Link]

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[1][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561–2573. [Link]

  • Nocentini, A., & Supuran, C. T. (2019).[2][3] "Advances in the structural design of carbonic anhydrase inhibitors as antiglaucoma agents." Expert Opinion on Drug Discovery, 14(11), 1175–1189. [Link]

Sources

Safety Operating Guide

Disposal & Handling Guide: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

[1]

Chemical Identity & Hazard Profile

Before disposal, you must validate the waste stream based on the compound's chemical properties.

PropertyDetail
Chemical Name 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Functional Groups Thiophene (S-heterocycle), Oxazole (N,O-heterocycle), Sulfonamide (-SO₂NH₂)
Primary Hazard Bioactive / Irritant .[1] As a sulfonamide, it is likely a Carbonic Anhydrase Inhibitor (CAI).[2]
GHS Classification Warning .[1][3][4][5][6] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5][6][7] Irrit.). Potential H411 (Toxic to aquatic life).[8]
Waste Class Solid Organic Hazardous Waste (Contains Sulfur & Nitrogen).[1]
Core Disposal Directive

DO NOT FLUSH. This compound is biologically active.[8] Discharge into municipal water systems can affect aquatic life and contaminate water tables.

PREFERRED METHOD: High-Temperature Incineration The presence of the thiophene (Sulfur) and oxazole (Nitrogen) rings requires incineration at a facility equipped with scrubbers to handle SOₓ and NOₓ emissions.

Disposal Decision Tree

The following logic flow ensures you select the correct waste stream.

DisposalWorkflowStartWaste: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamideStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid / PowderStateCheck->SolidDry SubstanceLiquidDissolved in Solvent(e.g., DMSO, Methanol)StateCheck->LiquidSolutionStreamASTREAM A: Solid Hazardous Waste(Trace Sulfur/Nitrogen)Solid->StreamAPack in HDPE DrumContamCheckIs it mixed withHalogenated Solvents?Liquid->ContamCheckStreamBSTREAM B: Non-HalogenatedOrganic Liquid WasteContamCheck->StreamBNo (e.g., Acetone, MeOH)StreamCSTREAM C: HalogenatedOrganic Liquid WasteContamCheck->StreamCYes (e.g., DCM, Chloroform)IncineratorFinal Disposal: Licensed FacilityStreamA->IncineratorHigh-Temp Incineration(w/ Scrubber)StreamB->IncineratorStreamC->Incinerator

Figure 1: Decision logic for classifying sulfonamide waste streams based on physical state and solvent capability.

Step-by-Step Disposal Protocol
A. Solid Waste (Powder/Crystals)

Most common form for expired or excess reagents.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - SOLID ORGANIC."[1]

    • Constituents: List "5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide" explicitly.

    • Hazard Tags: Check "Irritant" and "Toxic."[7]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) as the thiophene ring is electron-rich and can react vigorously.

B. Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvents like DMSO, Methanol, or DMF.

  • Solvent Compatibility: Determine the primary solvent.

    • Halogenated: (e.g., Dichloromethane)

      
      Red Can  (Halogenated Waste).
      
    • Non-Halogenated: (e.g., Methanol, Acetone)

      
      Clear/Yellow Can  (Non-Halogenated Waste).
      
  • Concentration Limit: If the concentration is high (>10%), mark the container as "High Sulfur Content" to alert the disposal facility of potential SO₂ generation during incineration.

C. Contaminated Debris

Gloves, weigh boats, and paper towels.

  • Double-bag in heavy-duty polyethylene bags (minimum 2 mil thickness).

  • Dispose of as "Solid Hazardous Waste" (Stream A). Do not throw in regular trash.

Emergency Spill Response

If a spill occurs in the laboratory, follow this containment protocol to prevent aerosolization and exposure.

PPE Required: Nitrile gloves (double gloved), Safety Goggles, Lab Coat, N95 Respirator (if powder is fine/dusty).

SpillResponseSpillSpill DetectedIsolate1. Isolate AreaAlert PersonnelSpill->IsolatePPE2. Don PPE(Resp protection critical for dust)Isolate->PPETypeLiquid or Solid?PPE->TypeSolidAction3a. DRY CleanupCover with wet paper towelto prevent dustType->SolidActionPowderLiquidAction3b. ABSORBUse Vermiculite orSpill PadsType->LiquidActionSolutionClean4. Clean SurfaceWash with 10% Bleach(Oxidizes Thiophene)SolidAction->CleanLiquidAction->CleanDispose5. Bag & TagAs Hazardous WasteClean->Dispose

Figure 2: Workflow for containing and cleaning spills of bioactive thiophene sulfonamides.

Decontamination Tip: After removing the bulk material, wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite will oxidize the thiophene ring and degrade the sulfonamide functionality, reducing biological potency before final cleaning with water.

References
  • PubChem. (2025). 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide Compound Summary. National Library of Medicine. [Link]

  • Kalinin, S., et al. (2022).[9][10] 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.